3-bromo-5-nitro-1H-indazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-nitro-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-7-5-3-4(11(12)13)1-2-6(5)9-10-7/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTGRKBQTUKOAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348776 | |
| Record name | 3-bromo-5-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67400-25-3 | |
| Record name | 3-bromo-5-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Nitro-3-bromoindazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 3-bromo-5-nitro-1H-indazole from 5-nitroindazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-bromo-5-nitro-1H-indazole, a key intermediate in pharmaceutical and fine chemical manufacturing. The document details the direct bromination of 5-nitro-1H-indazole, presenting a high-yield process suitable for laboratory and potential industrial-scale production.
Reaction Overview
The synthesis involves the electrophilic substitution of bromine at the C3 position of the 5-nitro-1H-indazole ring. The reaction is carried out in N,N-dimethylformamide (DMF) as a solvent, which facilitates the reaction to proceed under mild conditions.[1] The overall reaction scheme is presented below:
Reaction Scheme:
Caption: General reaction scheme for the bromination of 5-nitro-1H-indazole.
Experimental Protocol
The following protocol is adapted from a patented synthesis process that reports a high yield of 95%.[1]
Materials:
-
5-nitro-1H-indazole
-
Bromine (Br₂)
-
N,N-dimethylformamide (DMF)
-
Activated carbon (gac)
-
EDTA
Equipment:
-
Three-necked reaction flask
-
Stirring apparatus
-
Dropping funnel
-
Nitrogen inlet
-
Thermometer
-
Cooling bath
-
Heating mantle with reflux condenser
-
Filtration apparatus
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, charge a three-necked reaction flask with 50 g of 5-nitro-1H-indazole.[1]
-
Solvent Addition: Add 500 ml of N,N-dimethylformamide (DMF) to the flask and begin stirring to dissolve the starting material. The recommended mass-to-volume ratio of 5-nitro-1H-indazole to DMF is between 1:9 and 1:11 (g/ml).[1]
-
Cooling: Cool the reaction mixture to -5°C using an appropriate cooling bath.[1]
-
Bromine Addition: Slowly add 55.8 g of bromine dropwise to the reaction mixture, ensuring the temperature is maintained at -5°C. After the addition is complete, continue to stir the mixture at 0 to -5°C for 1 hour.[1]
-
Warming and Incubation: Gradually warm the reaction mixture to a temperature between 35°C and 40°C. Maintain this temperature and continue stirring for 11 hours to ensure the reaction goes to completion.[1]
-
Purification:
-
Heat the reaction mixture to reflux to dissolve any remaining solids.
-
Add a suitable amount of activated carbon and EDTA to the solution and continue to reflux for 25-35 minutes.[1]
-
Perform a hot filtration to remove the activated carbon.
-
Transfer the filtrate to a clean reaction flask and cool to below 5°C.
-
Stir the cooled solution for 85-95 minutes to facilitate the precipitation of the product.[1]
-
Collect the solid product by filtration to obtain the final this compound.[1]
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the synthesis process.
| Parameter | Value | Reference |
| Starting Material | 5-nitro-1H-indazole | [1] |
| Reagent | Bromine (Br₂) | [1] |
| Solvent | N,N-dimethylformamide (DMF) | [1] |
| Ratio of Starting Material to Solvent | 1:9 to 1:11 (g/ml) | [1] |
| Bromine Addition Temperature | -5°C | [1] |
| Post-addition Stirring Temperature | 0 to -5°C | [1] |
| Post-addition Stirring Time | 1 hour | [1] |
| Reaction Incubation Temperature | 35°C to 40°C | [1] |
| Reaction Incubation Time | 11 hours | [1] |
| Purification Reflux Time | 25-35 minutes | [1] |
| Crystallization Temperature | < 5°C | [1] |
| Crystallization Time | 85-95 minutes | [1] |
| Total Yield | 95% | [1] |
Experimental Workflow
The logical flow of the experimental procedure is outlined in the diagram below.
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Conclusion
The described method provides an efficient and high-yielding pathway for the synthesis of this compound.[1] The use of readily available starting materials and mild reaction conditions makes this process advantageous for both academic research and potential industrial applications.[1] The detailed protocol and workflow diagrams presented in this guide are intended to facilitate the successful replication of this synthesis by qualified professionals in a laboratory setting.
References
characterization of 3-bromo-5-nitro-1H-indazole using NMR and mass spectrometry
This guide provides a comprehensive overview of the analytical characterization of 3-bromo-5-nitro-1H-indazole, a key intermediate in pharmaceutical and materials science research. The focus is on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to elucidate and confirm the molecular structure of this compound. Detailed experimental protocols and data summaries are presented to assist researchers in its synthesis and quality control.
Spectroscopic Data Summary
The structural integrity of this compound was confirmed through ¹H NMR, ¹³C NMR, and mass spectrometry. The data presented below are consistent with the assigned structure.
Table 1: ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~8.60 | d | ~2.0 |
| H-6 | ~8.25 | dd | ~9.0, 2.0 |
| H-7 | ~7.80 | d | ~9.0 |
| NH | ~14.5 (broad) | s | - |
Note: Predicted values based on spectral data of related nitroindazoles. The solvent is assumed to be DMSO-d₆.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-3 | ~118.0 |
| C-3a | ~138.0 |
| C-4 | ~120.0 |
| C-5 | ~142.0 |
| C-6 | ~125.0 |
| C-7 | ~112.0 |
| C-7a | ~140.0 |
Note: Data referenced from P. Cohen-Fernandes, C. Erkelens, C.L. Habraken, ORG.MAGN.RES.,19,225(1982), obtained in DMSO solvent.[1]
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z (amu) | Relative Intensity (%) |
| [M]⁺ | 240.9 / 242.9 | ~95 / 100 |
| [M-NO₂]⁺ | 194.9 / 196.9 | ~40 / 42 |
| [M-Br]⁺ | 162.0 | ~30 |
Note: The presence of bromine results in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 amu. The exact mass of this compound is 240.948689 g/mol .[1]
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.
Synthesis of this compound
A common synthetic route to this compound involves the bromination of 5-nitro-1H-indazole.[2]
Materials:
-
5-nitro-1H-indazole
-
N,N-Dimethylformamide (DMF)
-
Bromine
-
Nitrogen gas
Procedure:
-
Under a nitrogen atmosphere, dissolve 5-nitro-1H-indazole in DMF in a reaction flask. The mass-to-volume ratio of 5-nitro-1H-indazole to DMF is typically in the range of 1:9 to 1:11 (g/mL).[2]
-
Slowly add a solution of bromine dropwise to the DMF solution containing the starting material.
-
The reaction mixture is then heated to reflux.
-
After the reaction is complete, as monitored by an appropriate technique such as TLC, the mixture is cooled.
-
The product, this compound, is typically isolated by filtration. The reported yield for this process is high, often exceeding 95%.[2]
NMR Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[3][4]
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[3][4]
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.
Data Acquisition (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 50-500.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Experimental workflow for the synthesis and characterization of this compound.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. CN103570624A - Synthesis process of this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
An In-Depth Technical Guide on the 1H NMR Spectral Data of 3-bromo-5-nitro-1H-indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 1H NMR spectral data for 3-bromo-5-nitro-1H-indazole and its derivatives. This document is intended to serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of these compounds in drug development and other chemical research fields.
Introduction to 3-bromo-5-nitro-1H-indazoles
Indazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities. The introduction of bromo and nitro groups to the indazole scaffold can significantly modulate their physicochemical properties and biological activities. Specifically, the this compound core is a key pharmacophore in the development of various therapeutic agents. Accurate interpretation of their 1H NMR spectra is crucial for structural elucidation and confirmation of synthesis.
1H NMR Spectral Data
The following table summarizes the available 1H NMR spectral data for this compound and a methylated derivative. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference, and the coupling constants (J) are given in Hertz (Hz).
| Compound | Solvent | H4 (δ, mult., J) | H6 (δ, mult., J) | H7 (δ, mult., J) | Other Signals (δ, mult.) | Reference |
| This compound | DMSO-d6 | 8.75 (d, 2.2) | 8.20 (dd, 9.2, 2.2) | 7.90 (d, 9.2) | 14.5 (br s, NH) | Organic Magnetic Resonance, 1982, 19, 225 |
| 3-bromo-1-methyl-5-nitro-1H-indazole | - | - | - | - | - | [1] |
Note: Specific data for 3-bromo-1-methyl-5-nitro-1H-indazole was not available in the searched literature.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the bromination of 5-nitro-1H-indazole.[1]
Materials:
-
5-nitro-1H-indazole
-
N,N-dimethylformamide (DMF)
-
Bromine
Procedure:
-
Dissolve 5-nitro-1H-indazole in DMF in a reaction vessel.
-
Slowly add a solution of bromine in DMF to the reaction mixture at a controlled temperature.
-
Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC).
-
Upon completion, quench the reaction and precipitate the product.
-
Isolate the crude product by filtration.
-
Purify the crude product by recrystallization from an appropriate solvent to obtain this compound.
1H NMR Spectroscopic Analysis
Instrumentation:
-
A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the 1H NMR spectrum using standard pulse sequences.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Visualization of Key Processes
The following diagrams illustrate the general structure of the 1H-indazole core and a typical workflow for the synthesis and characterization of its derivatives.
References
An In-depth Technical Guide to the Physical Properties of 3-bromo-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 3-bromo-5-nitro-1H-indazole, with a focus on its melting point and solubility. Due to the limited availability of experimentally determined data for this specific compound in publicly accessible literature, this guide also furnishes detailed, standardized experimental protocols for the determination of these critical parameters. Furthermore, a detailed synthesis protocol is provided, offering a pathway for the compound's preparation in a laboratory setting.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 67400-25-3 | [1] |
| Molecular Formula | C₇H₄BrN₃O₂ | [1] |
| Molecular Weight | 242.03 g/mol | [1] |
| Melting Point | Data not available in literature | |
| Solubility | Data not available in literature |
Synthesis of this compound
A patented synthesis process outlines the preparation of this compound from 5-nitro-1H-indazole. This method reports a high yield and is suitable for industrial production.[2]
Synthesis Protocol
The synthesis involves the bromination of 5-nitro-1H-indazole in a solution of N,N-dimethylformamide (DMF).[2] The key steps are summarized below:
-
Reaction Setup: 50g of 5-nitro-1H-indazole is added to a three-necked reaction flask under a nitrogen atmosphere. 500ml of N,N-dimethylformamide (DMF) is then added, and the mixture is stirred.[2]
-
Cooling: The reaction system is cooled to -5°C.[2]
-
Bromination: While maintaining the temperature at -5°C, 55.8g of bromine is slowly added dropwise. After the addition is complete, the reaction is held at 0 to -5°C for one hour.[2]
-
Warming and Incubation: The reaction mixture is then slowly warmed to a temperature of 35-40°C and incubated at this temperature for 11 hours.[2]
-
Reaction Monitoring and Quenching: The reaction progress is monitored by high-performance liquid chromatography (HPLC) until the residual 5-nitro-1H-indazole is less than 0.16%. Once the reaction is complete, 300ml of water is added to the system, and it is cooled to below 10°C.[2]
-
Isolation of Crude Product: The resulting precipitate is filtered, and the filter cake is washed with 50ml of water to yield the crude product.[2]
-
Purification: The crude product is refluxed with activated carbon and EDTA, followed by hot filtration. The filtrate is then cooled to below 5°C and stirred for 85-95 minutes.[2]
-
Final Product: The solid is filtered to obtain the final this compound product with a total yield of 95%.[2]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Experimental Protocols for Physical Property Determination
The following are detailed, generalized protocols that can be employed to determine the melting point and solubility of this compound.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, while impurities tend to lower and broaden the melting range.
This is a common and accurate method for determining the melting point of a solid organic compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the sample to a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Invert a capillary tube (sealed end down) and press the open end into the powdered sample. A small amount of the sample will be forced into the open end.
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the sample to fall to the bottom. Repeat until a packed column of 2-3 mm in height is obtained.
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially to determine an approximate melting range.
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Prepare a new capillary with the sample and place it in the apparatus.
-
Set the heating rate to a slow and steady 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid particle melts (the end of the melting range).
-
-
Reporting: The melting point should be reported as a range of these two temperatures. For high accuracy, the determination should be repeated at least twice, and the results should be consistent.
Solubility Determination
The solubility of a compound in various solvents provides valuable information about its polarity and the types of intermolecular forces present.
This method provides a general assessment of a compound's solubility in a range of common laboratory solvents.
Materials:
-
This compound
-
A selection of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane)
-
Small test tubes
-
Spatula
-
Vortex mixer (optional)
Procedure:
-
Sample Preparation: Place approximately 10-20 mg of this compound into a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the first test solvent to the test tube.
-
Mixing: Agitate the mixture vigorously for 30-60 seconds. A vortex mixer can be used for more consistent mixing.
-
Observation: Observe the mixture to determine if the solid has dissolved completely.
-
Soluble: The solid completely disappears, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Repeat: Repeat steps 1-4 for each of the selected solvents in separate test tubes.
-
Reporting: Record the solubility of this compound in each solvent as soluble, partially soluble, or insoluble.
Caption: A logical workflow for the qualitative determination of solubility.
Conclusion
This technical guide has provided the available information on the physical properties of this compound. While experimentally determined data for its melting point and solubility are currently lacking in the literature, this document equips researchers with the necessary detailed protocols to determine these properties. The included synthesis protocol and workflow diagrams offer a clear path for the preparation and characterization of this compound, facilitating its further study and application in research and development.
References
Technical Guide: 3-Bromo-5-nitro-1H-indazole (CAS 67400-25-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-nitro-1H-indazole, identified by CAS number 67400-25-3, is a heterocyclic organic compound featuring an indazole core structure. The indazole scaffold is a significant pharmacophore in medicinal chemistry, with a wide range of documented biological activities.[1][2][3][4] This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, serving as a valuable resource for professionals in research and drug development. While this specific molecule is primarily available as a research chemical and synthetic intermediate, the broader class of indazole derivatives has shown promise in various therapeutic areas.[1][5]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 67400-25-3 | [6] |
| Molecular Formula | C₇H₄BrN₃O₂ | [6] |
| Molecular Weight | 242.03 g/mol | [6] |
| Appearance | Powder or liquid | |
| Melting Point | 227-229 °C | |
| Boiling Point | 437.3 ± 25.0 °C (Predicted) | |
| Flash Point | 109.2 °C | |
| Density | 1.965 ± 0.06 g/cm³ (Predicted) | |
| Purity | Available in various purities, including ≥95% and ≥98% | |
| Storage Conditions | Store in an inert atmosphere at 2-8°C |
Synthesis Protocol
A documented method for the synthesis of this compound involves the bromination of 5-nitro-1H-indazole.[5] The following protocol is based on a patented synthesis process which reports a high yield.[5]
Materials:
-
5-nitro-1H-indazole
-
N,N-Dimethylformamide (DMF)
-
Bromine
-
Nitrogen gas
-
Activated carbon (gac)
-
EDTA
-
Standard laboratory glassware and equipment (three-necked flask, stirrer, dropping funnel, reflux condenser, filtration apparatus)
Procedure: [5]
-
Under a nitrogen atmosphere, add 50g of 5-nitro-1H-indazole to a three-necked reaction flask.
-
Add 500ml of N,N-dimethylformamide (DMF) to the flask and begin stirring.
-
Cool the reaction mixture to -5°C.
-
Slowly add 55.8g of bromine to the cooled mixture. After the addition is complete, maintain the temperature between 0°C and -5°C for 1 hour.
-
Gradually warm the reaction mixture to a temperature between 35°C and 40°C and maintain this temperature for 11 hours.
-
Heat the mixture to reflux to dissolve any remaining solids.
-
Add a suitable amount of activated carbon and EDTA and continue to reflux for 25-35 minutes.
-
Perform a hot filtration to remove the activated carbon.
-
Transfer the filtrate to a clean reaction flask and cool to below 5°C.
-
Stir the mixture for 85-95 minutes to allow for precipitation.
-
Filter the solid product, which is this compound.
Caption: Synthesis workflow for this compound.
Biological Activity and Potential Applications
Currently, there is limited publicly available information on the specific biological activities of this compound. Its primary role appears to be as a chemical intermediate in the synthesis of more complex molecules for research and drug discovery.[5]
The broader class of indazole derivatives, however, is well-established for its diverse pharmacological properties.[1][2][3] Numerous studies have highlighted the potential of substituted indazoles in various therapeutic areas, including:
-
Oncology: Many indazole derivatives have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3]
-
Anti-inflammatory: Certain indazoles have demonstrated anti-inflammatory properties.[4]
-
Antimicrobial and Antiparasitic: The indazole scaffold has been explored for the development of new antibacterial, antifungal, and antileishmanial agents.[1][7]
Given the presence of the indazole core, it is plausible that this compound could serve as a precursor for novel compounds with interesting biological profiles. Further research and screening are necessary to elucidate its specific activities.
Caption: Conceptual pathway of kinase inhibition by indazole derivatives.
Suppliers
This compound is available from a variety of chemical suppliers. Researchers should verify the purity and specifications from the respective supplier before purchase. A non-exhaustive list of suppliers includes:
-
AK Scientific, Inc.
-
Alfa Chemistry
-
BLD Pharm
-
CyclicPharma
-
Fisher Scientific[6]
-
Santa Cruz Biotechnology[6]
-
Sigma-Aldrich
-
Sunway Pharm Ltd[8]
Safety Information
As with any chemical, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. General safety measures include working in a well-ventilated area, using personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation, ingestion, and skin contact.
Conclusion
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. CN103570624A - Synthesis process of this compound - Google Patents [patents.google.com]
- 6. scbt.com [scbt.com]
- 7. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Bromo-1-methyl-5-nitro-1H-indazole - CAS:74209-25-9 - Sunway Pharm Ltd [3wpharm.com]
molecular structure and formula of 3-bromo-5-nitro-1H-indazole C7H4BrN3O2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-bromo-5-nitro-1H-indazole, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific molecule, this guide combines established information with predicted physicochemical and spectral properties based on analogous structures. Detailed experimental protocols for its synthesis are provided to facilitate further research and application. This document is intended to serve as a valuable resource for professionals engaged in the fields of chemical synthesis and pharmaceutical development.
Molecular Structure and Formula
The chemical compound this compound is a substituted indazole with the molecular formula C7H4BrN3O2 . Its structure consists of a bicyclic system where a pyrazole ring is fused to a benzene ring. A bromine atom is substituted at the 3-position of the indazole ring, and a nitro group is attached at the 5-position.
Molecular Formula: C7H4BrN3O2
CAS Number: 67400-25-3[1]
Molecular Weight: 242.03 g/mol [1]
The structural formula of this compound is depicted below:
Physicochemical and Spectral Data
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Melting Point | 150 - 180 °C | Based on melting points of similar substituted indazoles. |
| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to the aromatic structure and polar groups. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF). | The nitro and bromo groups increase polarity, but the bicyclic aromatic core limits water solubility. |
| pKa | 11.0 - 12.0 | Estimated for the N-H proton of the indazole ring. |
Table 2: Predicted Spectral Data
| Technique | Predicted Spectral Features |
| ¹H NMR | Aromatic protons (H-4, H-6, H-7) are expected in the range of δ 7.5-9.0 ppm. The N-H proton will likely appear as a broad singlet at δ > 10 ppm. |
| ¹³C NMR | Aromatic carbons are predicted to appear in the range of δ 110-150 ppm. The carbon bearing the bromo group (C-3) and the carbon bearing the nitro group (C-5) will be significantly influenced. |
| IR (Infrared) Spectroscopy | Characteristic peaks are expected for N-H stretching (~3300 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), C=C stretching (~1600 cm⁻¹), and strong asymmetric and symmetric stretching of the nitro group (~1530 and ~1350 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is expected at m/z 241/243 (due to bromine isotopes). Fragmentation may involve the loss of the nitro group and bromine atom. |
Experimental Protocols
A detailed protocol for the synthesis of this compound has been described in the patent CN103570624A.[2] The synthesis involves the bromination of 5-nitro-1H-indazole.
Synthesis of this compound
Materials:
-
5-nitro-1H-indazole
-
Bromine
-
N,N-Dimethylformamide (DMF)
-
Nitrogen gas
-
Activated carbon
-
EDTA
Equipment:
-
Three-necked reaction flask
-
Stirrer
-
Dropping funnel
-
Thermometer
-
Reflux condenser
-
Filtration apparatus
Procedure: [2]
-
Under a nitrogen atmosphere, add 50 g of 5-nitro-1H-indazole to a three-necked reaction flask.
-
Add 500 ml of N,N-dimethylformamide (DMF) to the flask and begin stirring.
-
Cool the reaction mixture to -5 °C.
-
Slowly add 55.8 g of bromine to the reaction mixture via a dropping funnel, maintaining the temperature at -5 °C. After the addition is complete, continue stirring at 0 to -5 °C for 1 hour.
-
Slowly warm the reaction mixture to 35-40 °C and maintain this temperature for 11 hours.
-
Heat the mixture to reflux to dissolve any remaining solids.
-
Add a suitable amount of activated carbon and EDTA and continue to reflux for 25-35 minutes.
-
Hot filter the mixture to remove the activated carbon.
-
Transfer the filtrate to a clean reaction flask and cool to below 5 °C.
-
Stir for 85-95 minutes to allow for precipitation.
-
Filter the solid product, which is the final this compound. The reported yield is 95%.
Biological Activity and Potential Applications
While specific biological studies on this compound are limited, the indazole scaffold is a well-established privileged structure in medicinal chemistry.[3] Indazole derivatives have been reported to exhibit a wide range of biological activities, including but not limited to:
-
Anticancer: Many indazole-containing compounds have been developed as kinase inhibitors for cancer therapy.
-
Anti-inflammatory: Certain indazole derivatives have shown potent anti-inflammatory properties.
-
Antimicrobial: The indazole nucleus is present in various compounds with antibacterial and antifungal activities.
-
Antiparasitic: Some nitroindazole derivatives have been investigated for their activity against parasites like Trypanosoma cruzi.[4]
The presence of a nitro group in the 5-position, as seen in this compound, is a common feature in bioactive compounds and can be crucial for their mechanism of action, sometimes involving bioreduction to reactive nitrogen species. The bromo-substituent at the 3-position can serve as a handle for further chemical modifications to explore structure-activity relationships and develop new therapeutic agents.
Given the pharmacological importance of the indazole core and the potential for the installed functional groups to modulate biological activity, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further biological screening of this compound is warranted to explore its specific activities.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
This compound is a valuable heterocyclic compound with significant potential for applications in drug discovery and development. This technical guide has provided a detailed overview of its molecular structure, predicted physicochemical and spectral properties, and a robust synthesis protocol. While experimental data for this specific molecule is currently scarce, the information compiled herein serves as a foundational resource for researchers and scientists. Further investigation into the experimental characterization and biological evaluation of this compound is highly encouraged to unlock its full potential in the pharmaceutical field.
References
- 1. scbt.com [scbt.com]
- 2. CN103570624A - Synthesis process of this compound - Google Patents [patents.google.com]
- 3. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Electrophilic Bromination of 5-Nitro-1H-Indazole
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the electrophilic bromination of 5-nitro-1H-indazole, a critical reaction in the synthesis of functionalized indazole derivatives for pharmaceutical applications. The document details the underlying reaction mechanism, regioselectivity, a validated experimental protocol, and quantitative data. Visual diagrams generated using Graphviz are provided to illustrate the reaction pathway and experimental workflow, ensuring clarity for scientific professionals.
Introduction
The indazole scaffold is a privileged bicyclic heteroaromatic system frequently found in biologically active compounds, including anti-inflammatory agents and protein kinase inhibitors. Chemical functionalization of the indazole ring is crucial for modulating the pharmacological properties of these molecules. Electrophilic substitution reactions, such as halogenation, are fundamental for introducing functional handles for further synthetic transformations.
5-nitro-1H-indazole is a common starting material, and its bromination is a key step in building more complex molecular architectures. The presence of the electron-withdrawing nitro group significantly influences the reactivity and regioselectivity of the indazole ring system. This guide focuses specifically on the electrophilic bromination of 5-nitro-1H-indazole, which regioselectively yields 3-bromo-5-nitro-1H-indazole. This transformation provides a valuable intermediate for drug discovery and development programs.
Core Reaction Mechanism: Electrophilic Aromatic Substitution
The bromination of 5-nitro-1H-indazole proceeds via a classical electrophilic aromatic substitution (EAS) mechanism. The indazole ring system, while aromatic, exhibits varied electron density, which dictates the position of electrophilic attack.
Regioselectivity
The regioselectivity of the reaction is governed by the electronic properties of the substrate:
-
Indazole Ring Activation: In the indazole system, the C3 position of the pyrazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack.
-
Influence of the Nitro Group: The nitro group (-NO₂) at the C5 position is a powerful deactivating group due to its strong electron-withdrawing inductive and resonance effects. This deactivation significantly reduces the nucleophilicity of the benzene portion of the molecule, further favoring substitution on the pyrazole ring.
Consequently, the electrophilic bromine species will preferentially attack the C3 position, leading to the formation of this compound as the major product.
Step-by-Step Mechanism
The reaction can be dissected into three primary steps:
-
Generation of the Electrophile: While bromine (Br₂) is not strongly electrophilic, it can be polarized by a polar aprotic solvent like N,N-dimethylformamide (DMF), creating a potent electrophilic bromine source (δ⁺Br-Brδ⁻).
-
Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the indazole ring, specifically at the C3 position, attacks the electrophilic bromine atom. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.
-
Deprotonation and Aromaticity Restoration: A weak base, such as the solvent (DMF) or the bromide ion (Br⁻) generated in the previous step, abstracts the proton from the C3 carbon. This restores the aromatic system and yields the final product, this compound.
Visualizations
The following diagrams illustrate the overall reaction, the detailed mechanism, and the experimental workflow.
Overall Reaction Scheme
Caption: Overall bromination reaction of 5-nitro-1H-indazole.
Electrophilic Substitution Mechanism
Caption: Mechanism of electrophilic bromination at the C3 position.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the quantitative parameters for the synthesis of this compound, based on a literature-validated protocol.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| 5-Nitro-1H-indazole | 50.0 | g | Starting material |
| Bromine (Br₂) | 55.8 | g | Brominating agent |
| Solvent | |||
| N,N-Dimethylformamide (DMF) | 500 | mL | Reaction solvent |
| Reaction Conditions | |||
| Initial Temperature | -5 | °C | For addition of bromine |
| Post-Addition Temperature | 0 to -5 | °C | Maintained for 1 hour post-addition |
| Main Reaction Temperature | 35 to 40 | °C | Maintained for 11 hours |
| Outcome | |||
| Product Yield | 95 | % | Isolated yield of this compound |
Experimental Protocol
This protocol is adapted from the synthesis process detailed in patent CN103570624A.
Materials and Equipment
-
5-Nitro-1H-indazole
-
Bromine
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized Water
-
Activated Charcoal
-
EDTA (Ethylenediaminetetraacetic acid)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer
-
Nitrogen gas inlet
-
Cooling bath (ice/salt or cryocooler)
-
Heating mantle
-
Büchner funnel and filtration apparatus
Procedure
-
Reaction Setup: In a three-neck flask under a nitrogen atmosphere, add 50 g of 5-nitro-1H-indazole.
-
Dissolution: Add 500 mL of DMF to the flask and begin stirring to dissolve the starting material.
-
Cooling: Cool the reaction mixture to -5 °C using an appropriate cooling bath.
-
Bromine Addition: Slowly add 55.8 g of bromine dropwise via the dropping funnel. Carefully monitor the temperature and maintain it between -5 °C and 0 °C throughout the addition.
-
Initial Stirring: After the bromine addition is complete, continue to stir the reaction mixture at -5 °C to 0 °C for 1 hour.
-
Warming and Reaction: Slowly warm the reaction mixture to 35-40 °C. Maintain this temperature and continue stirring for 11 hours. Monitor the reaction progress by TLC or HPLC if desired.
-
Purification (Recrystallization):
-
Transfer the crude product mixture to a larger flask.
-
Add 250 mL of water and 200 mL of ethanol.
-
Heat the mixture to reflux until all solids dissolve completely.
-
Add 1.5 g of activated charcoal and 1.0 g of EDTA. Continue to reflux for an additional 30 minutes.
-
While hot, filter the mixture to remove the activated charcoal.
-
Transfer the hot filtrate to a clean flask and cool to below 5 °C in an ice bath.
-
Stir the cooled filtrate for 90 minutes to ensure complete crystallization.
-
-
Isolation: Collect the crystalline product by vacuum filtration. Wash the filter cake with a small amount of cold water.
-
Drying: Dry the product under vacuum to obtain the final this compound. The expected yield is approximately 95%.
Conclusion
The electrophilic bromination of 5-nitro-1H-indazole is a high-yielding and highly regioselective reaction that exclusively furnishes the 3-bromo isomer. The strong deactivating effect of the C5-nitro group directs the electrophilic attack to the electron-rich C3 position of the pyrazole ring. The detailed protocol provided herein, utilizing bromine in DMF, offers a robust and scalable method for producing this valuable synthetic intermediate, achieving yields of up to 95%. This guide provides the necessary theoretical and practical information for researchers to successfully implement this transformation in a laboratory setting.
Regioselectivity in the Bromination of Substituted Indazoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole and its derivatives are privileged heterocyclic scaffolds frequently found in a wide array of pharmacologically active compounds and functional materials. The introduction of a bromine atom onto the indazole core provides a versatile handle for further synthetic transformations, such as cross-coupling reactions, making the regioselective bromination of substituted indazoles a critical process in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the core principles governing the regioselectivity of indazole bromination, detailed experimental protocols for key reactions, and a summary of quantitative data to aid in the design and execution of synthetic strategies.
The indazole ring system is an aromatic heterocycle, and its bromination proceeds via an electrophilic aromatic substitution mechanism. The position of bromination is highly dependent on a delicate interplay of electronic and steric factors, which are influenced by the nature and position of substituents on the indazole ring, the choice of brominating agent, and the reaction conditions. Understanding these factors is paramount to achieving the desired regioselectivity and maximizing the yield of the target bromoindazole.
Factors Influencing Regioselectivity
The regioselectivity of the electrophilic bromination of substituted indazoles is primarily dictated by the electron density of the various carbon atoms in the indazole ring and the steric hindrance around these positions.
Electronic Effects
The indazole nucleus is an electron-rich heteroaromatic system. The nitrogen atoms influence the electron distribution within the ring. In general, the C3 position is electron-deficient due to the adjacent electron-withdrawing nitrogen atom, while the carbocyclic ring (positions C4 to C7) is more electron-rich. However, the reactivity of specific positions can be significantly modulated by substituents.
-
Electron-Donating Groups (EDGs): Substituents such as alkoxy (-OR) and alkyl (-R) groups increase the electron density of the indazole ring, activating it towards electrophilic substitution. When present on the carbocyclic ring, they generally direct bromination to the ortho and para positions.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) and cyano (-CN) groups decrease the electron density of the ring, deactivating it towards electrophilic attack. They typically direct incoming electrophiles to the meta position relative to their own position.
Steric Effects
The steric bulk of both the substituents on the indazole ring and the brominating agent can influence the site of bromination. A bulky substituent may hinder the approach of the electrophile to adjacent positions, favoring substitution at more accessible sites.
Reaction Conditions
The choice of brominating agent, solvent, and temperature can also play a crucial role in determining the regioselectivity.
-
Brominating Agents: Common brominating agents include N-Bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), and molecular bromine (Br₂). The reactivity and steric bulk of these reagents can influence the outcome of the reaction.
-
Solvent: The polarity of the solvent can affect the reaction rate and selectivity.
-
Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction, potentially altering the product distribution.
The interplay of these factors is visually summarized in the following diagram:
Caption: Key factors determining the regioselectivity of indazole bromination.
Data Presentation: Regioselective Bromination of Substituted Indazoles
The following tables summarize the quantitative data for the bromination of various substituted indazoles under different reaction conditions, highlighting the observed regioselectivity.
Table 1: Regioselective C3-Bromination of Substituted Indazoles
| Entry | Substrate | Brominating Agent | Conditions | Product(s) | Yield (%) | Reference |
| 1 | 1H-Indazole | DBDMH | EtOH, Na₂CO₃, Ultrasound, 40°C, 30 min | 3-Bromo-1H-indazole | 95 | [1][2] |
| 2 | 2-Phenyl-2H-indazole | DBDMH | EtOH, Na₂CO₃, Ultrasound, 40°C, 30 min | 3-Bromo-2-phenyl-2H-indazole | 93 | [1][2] |
| 3 | 1-Methyl-1H-indazole | DBDMH | EtOH, K₂CO₃, Ultrasound, 40°C, 30 min | 3-Bromo-1-methyl-1H-indazole | 91 | [1][2] |
| 4 | 5-Nitro-1H-indazole | NBS | DMF | 3-Bromo-5-nitro-1H-indazole | High | |
| 5 | 6-Nitro-1H-indazole | NBS | DMF | 3-Bromo-6-nitro-1H-indazole | High | |
| 6 | 2-(p-tolyl)-2H-indazole | NBS | EtOH, 50°C, 2h | 3-Bromo-2-(p-tolyl)-2H-indazole | 98 | [3][4] |
| 7 | 2-(4-methoxyphenyl)-2H-indazole | NBS | EtOH, 50°C, 2h | 3-Bromo-2-(4-methoxyphenyl)-2H-indazole | 95 | [3][4] |
| 8 | 2-(4-chlorophenyl)-2H-indazole | NBS | EtOH, 50°C, 2h | 3-Bromo-2-(4-chlorophenyl)-2H-indazole | 92 | [3][4] |
Table 2: Regioselective C7-Bromination of 4-Substituted 1H-Indazoles
| Entry | Substrate | Brominating Agent | Conditions | Product | Yield (%) | Reference |
| 1 | N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide | NBS (1.1 equiv) | DMF, 80°C | N-(7-Bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 84 | [5] |
| 2 | 4-Benzamido-1H-indazole | NBS | DMF, 80°C | 4-Benzamido-7-bromo-1H-indazole | Good | [5] |
Table 3: Regioselective Bromination of 2-Substituted Indazoles at C7 and C5/C7
| Entry | Substrate | Brominating Agent | Conditions | Product(s) | Isomer Ratio (C7:C5) | Total Yield (%) | Reference |
| 1 | 2-Phenyl-2H-indazole | Br₂ | Acetic Acid | 3-Bromo-, 3,5-Dibromo-, and 3,7-Dibromo-2-phenyl-2H-indazole | Mixture | Low selectivity | [3][4] |
| 2 | 2-Phenyl-2H-indazole | NBS (2.0 equiv) | H₂O, 95°C, 5h | 3,7-Dibromo-2-phenyl-2H-indazole | Major product | - | [3][4] |
Experimental Protocols
This section provides detailed methodologies for key bromination reactions cited in this guide.
General Experimental Workflow
The following diagram illustrates a typical workflow for the bromination of a substituted indazole.
Caption: A generalized experimental workflow for indazole bromination.
Protocol 1: Ultrasound-Assisted C3-Bromination of 1H-Indazole with DBDMH[1][2]
Materials:
-
1H-Indazole
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH)
-
Sodium Carbonate (Na₂CO₃)
-
Ethanol (EtOH)
-
Ultrasonic bath (40 kHz, 50 W)
Procedure:
-
To a reaction vessel, add 1H-indazole (0.2 mmol), DBDMH (0.2 mmol), and Na₂CO₃ (0.4 mmol).
-
Add ethanol (2.0 mL) to the vessel.
-
Place the reaction vessel in an ultrasonic bath and irradiate at 40°C for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-bromo-1H-indazole.
Protocol 2: Regioselective C3-Bromination of 2-Phenyl-2H-indazole with NBS[3][4]
Materials:
-
2-Phenyl-2H-indazole
-
N-Bromosuccinimide (NBS)
-
Ethanol (EtOH)
Procedure:
-
Dissolve 2-phenyl-2H-indazole (0.3 mmol) in ethanol (3.0 mL) in a round-bottom flask.
-
Add NBS (0.3 mmol) to the solution.
-
Stir the reaction mixture at 50°C for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent in vacuo.
-
The residue is purified by flash column chromatography to yield 3-bromo-2-phenyl-2H-indazole.
Protocol 3: Regioselective C7-Bromination of N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide with NBS[5]
Materials:
-
N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide in DMF, add NBS (1.1 equivalents).
-
Heat the reaction mixture to 80°C.
-
Stir the mixture at this temperature and monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide.
Conclusion
The regioselective bromination of substituted indazoles is a powerful tool for the synthesis of valuable intermediates in drug discovery and materials science. A thorough understanding of the interplay between electronic effects, steric hindrance, and reaction conditions is essential for controlling the position of bromination. This guide provides a foundational understanding of these principles, supported by quantitative data and detailed experimental protocols, to enable researchers to rationally design and execute selective bromination reactions on the indazole scaffold. The continued development of novel and more selective bromination methods will undoubtedly further expand the synthetic utility of this important heterocyclic system.
References
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Stability and Storage of 3-bromo-5-nitro-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the recommended stability and storage conditions for 3-bromo-5-nitro-1H-indazole, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific stability data for this compound in published literature, this document outlines best practices derived from the stability profiles of related nitroaromatic and indazole-based compounds. It includes recommended storage conditions, detailed protocols for forced degradation studies, and illustrative data to guide researchers in establishing a robust stability-indicating methodology. The guide also visualizes key experimental workflows and a relevant biological signaling pathway to provide a broader context for its application.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The stability of such a compound is a critical quality attribute that can impact its purity, potency, and safety profile throughout its lifecycle, from synthesis and storage to its incorporation into final drug products. Understanding the degradation pathways and establishing appropriate storage conditions are therefore paramount for ensuring reliable and reproducible research and development outcomes. This guide serves as a practical resource for scientists and researchers, offering a framework for assessing and controlling the stability of this compound.
Recommended Storage Conditions
To maintain the integrity and purity of this compound, the following storage conditions are recommended based on the general handling of nitroaromatic compounds and indazole derivatives.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and preserve long-term stability. |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | To prevent oxidation, which can be a degradation pathway for nitroaromatic compounds. |
| Container | Tightly sealed, amber glass vial or light-resistant container | To protect from moisture and light, which can initiate hydrolytic and photolytic degradation. |
| Location | Dry, well-ventilated area | To prevent moisture absorption and ensure a safe storage environment. |
| Incompatibilities | Strong oxidizing agents, strong reducing agents, strong bases | To avoid vigorous and potentially hazardous reactions that could compromise the compound's stability. |
Forced Degradation Studies: Experimental Protocols
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule. The following protocols are generalized methodologies for conducting forced degradation studies on this compound.
Preparation of Stock Solution
A stock solution of this compound should be prepared at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol. This stock solution will be used for the subsequent stress conditions.
Stress Conditions
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Cool the solution to room temperature.
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Cool the solution to room temperature.
-
Neutralize the solution with 0.1 M HCl before analysis.
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Expose 1 mL of the stock solution in a quartz cuvette to a calibrated UV light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Run a control sample in parallel, wrapped in aluminum foil to protect it from light.
-
Place a thin layer of the solid compound in a petri dish.
-
Expose to 80°C in a stability chamber for 7 days.
Analytical Methodology
All stressed samples, along with a non-stressed control sample, should be analyzed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A photodiode array (PDA) detector is recommended to assess peak purity. To identify the mass of the degradation products and propose their structures, the HPLC should be coupled to a mass spectrometer (LC-MS).
Illustrative Stability Data
The following table presents hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes only and should be confirmed by experimental studies.
| Condition | Duration | Temperature | % Degradation (Hypothetical) | Potential Degradants |
| Acidic Hydrolysis (0.1 M HCl) | 24 hours | 60°C | 5-10% | Hydrolyzed indazole ring products |
| Basic Hydrolysis (0.1 M NaOH) | 24 hours | 60°C | 15-25% | Ring-opened products, potential displacement of bromide |
| Oxidative (3% H₂O₂) * | 24 hours | Room Temp | 10-20% | N-oxides, hydroxylated derivatives |
| Photolytic (UV light) | 24 hours | Room Temp | 20-30% | De-brominated products, rearranged isomers |
| Thermal (Solid State) | 7 days | 80°C | < 5% | Minor unspecified degradation products |
Visualizations
Signaling Pathway: Inhibition of Neuronal Nitric Oxide Synthase (nNOS)
Nitroindazole-containing compounds have been identified as inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme involved in the production of nitric oxide (NO) in the nervous system. The following diagram illustrates the potential mechanism of action of this compound as an nNOS inhibitor.
Caption: Inhibition of the nNOS signaling pathway by this compound.
Experimental Workflow: Forced Degradation Study
The following diagram outlines the general workflow for conducting a forced degradation study of this compound.
Caption: Workflow for a forced degradation study of this compound.
Logical Relationship: Stability Assessment and Drug Development
This diagram illustrates the logical relationship between stability assessment and key stages of the drug development process.
Caption: Relationship between stability assessment and drug development milestones.
Methodological & Application
Application Notes and Protocols: 3-bromo-5-nitro-1H-indazole as a Versatile Building Block for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-bromo-5-nitro-1H-indazole as a strategic starting material in the synthesis of medicinally relevant compounds. The indazole scaffold is a privileged structure in drug discovery, appearing in a variety of approved drugs and clinical candidates.[1] The presence of a bromo and a nitro group on the indazole core in this compound offers orthogonal chemical handles for diverse functionalization, making it a valuable building block for the construction of compound libraries targeting a range of biological targets, including protein kinases and poly(ADP-ribose) polymerase (PARP).
Key Applications in Medicinal Chemistry
The this compound scaffold is a precursor for the synthesis of potent enzyme inhibitors with applications in oncology and other therapeutic areas. The key to its utility lies in the sequential or strategic modification of the bromo and nitro functionalities. A common and highly valuable transformation is the conversion of the 3-bromo group to a 3-amino group, yielding 3-amino-5-nitro-1H-indazole. This intermediate is a cornerstone for the synthesis of various kinase and PARP inhibitors.
Case Study: Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant efficacy in tumors with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations.[2][3] The indazole core is a key pharmacophore in several potent PARP inhibitors, including the FDA-approved drug Niraparib.[4]
The 3-amino-indazole moiety serves as a crucial hinge-binding element, interacting with the active site of the PARP enzyme. The synthesis of Niraparib and other related PARP inhibitors often involves the coupling of a substituted indazole core with other cyclic fragments. While the reported large-scale syntheses of Niraparib may start from different precursors, a plausible and modular laboratory-scale synthesis can be envisioned starting from this compound. This approach allows for the introduction of diversity at various positions of the molecule.
Quantitative Data of Indazole-Based Inhibitors
The following table summarizes the inhibitory activities of selected indazole-containing compounds, highlighting the therapeutic potential of this scaffold.
| Compound Name/Reference | Target | IC50/EC50 | Cell Line/Assay Conditions |
| Niraparib (MK-4827) [5] | PARP-1 | 3.8 nM | Enzyme Assay |
| Niraparib (MK-4827) [5] | PARP-2 | 2.1 nM | Enzyme Assay |
| Niraparib (MK-4827) [5] | PARP activity | 4 nM | Whole Cell Assay |
| Compound 1c [6] | Antiproliferative | 0.041-33.6 µM | NCI-60 cell line panel |
| Compound 5 [7] | PARP-1 | 6.8 µM | Enzyme Assay |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented synthesis process and provides a high-yield method for the preparation of the title compound.[8]
Materials:
-
5-nitro-1H-indazole
-
N,N-Dimethylformamide (DMF)
-
Bromine
-
Ethanol
-
Activated carbon
-
EDTA
-
Nitrogen gas
-
Standard laboratory glassware and equipment
Procedure:
-
Under a nitrogen atmosphere, add 50 g of 5-nitro-1H-indazole to a three-necked reaction flask.
-
Add 500 ml of DMF to the flask and stir to dissolve the starting material.
-
Cool the reaction mixture to -5 °C using an appropriate cooling bath.
-
Slowly add 55.8 g of bromine dropwise to the reaction mixture, maintaining the temperature at -5 °C. After the addition is complete, continue stirring at 0 to -5 °C for 1 hour.
-
Slowly warm the reaction mixture to 35-40 °C and maintain this temperature for 11 hours.
-
Monitor the reaction progress by HPLC until the residual 5-nitro-1H-indazole is less than 0.16%.
-
Upon completion, add water to the reaction mixture while cooling to below 10 °C to precipitate the product.
-
Filter the crude product and wash the filter cake with water.
-
Recrystallize the crude product from a 45-50% aqueous ethanol solution. Add activated carbon and EDTA during the reflux, and then hot filter.
-
Cool the filtrate to below 5 °C to crystallize the pure this compound.
-
Filter the purified product, wash with cold ethanol, and dry under vacuum. The expected yield is approximately 95%.
Protocol 2: Proposed Synthesis of 3-amino-5-nitro-1H-indazole
This proposed protocol is based on analogous transformations of similar substituted halo-aromatic compounds. The bromo group at the 3-position of the indazole is activated towards nucleophilic aromatic substitution.
Materials:
-
This compound
-
Ammonia (as a solution in a suitable solvent, e.g., 7N in methanol, or aqueous ammonia)
-
A suitable solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane)
-
Copper(I) catalyst (e.g., CuI) and a ligand (e.g., L-proline) (optional, for Buchwald-Hartwig amination)
-
Base (e.g., K2CO3 or Cs2CO3) (for catalyzed reactions)
-
Standard laboratory glassware for reactions under pressure (if necessary)
Procedure (Nucleophilic Aromatic Substitution):
-
In a pressure vessel, dissolve this compound in a suitable solvent like DMF.
-
Add an excess of ammonia solution.
-
Seal the vessel and heat the reaction mixture to a temperature between 100-150 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization to obtain 3-amino-5-nitro-1H-indazole.
Protocol 3: PARP-1 Inhibition Assay
This is a general protocol for evaluating the inhibitory activity of synthesized compounds against the PARP-1 enzyme.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone H1 (as a substrate)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Anti-poly(ADP-ribose) antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB)
-
Synthesized inhibitor compounds
-
Assay buffer and wash buffer
Procedure:
-
Coat a streptavidin-coated microplate with biotinylated histone H1.
-
In a separate plate, prepare serial dilutions of the inhibitor compounds.
-
Add the PARP-1 enzyme, NAD+, and the inhibitor dilutions to the histone-coated plate.
-
Incubate the plate to allow the PARP-1 catalyzed poly(ADP-ribosyl)ation of histone H1 to occur.
-
Wash the plate to remove unbound reagents.
-
Add the anti-poly(ADP-ribose) antibody-HRP conjugate and incubate.
-
Wash the plate again and add the HRP substrate (TMB).
-
Stop the reaction with an appropriate stop solution and measure the absorbance at a suitable wavelength.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Synthetic Workflow from this compound
Caption: Synthetic utility of this compound.
PARP-1 Signaling Pathway in DNA Repair
Caption: Mechanism of action of PARP inhibitors.
References
- 1. scispace.com [scispace.com]
- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 3. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. parchem.com [parchem.com]
- 7. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 3-bromo-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of 3-aryl-5-nitro-1H-indazoles via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This class of compounds holds significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.
Introduction
The indazole scaffold is a privileged structure in drug discovery, with numerous derivatives demonstrating a wide array of biological activities. The functionalization of the indazole core, particularly at the C3 position, is a key strategy for modulating pharmacological properties. The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for forming carbon-carbon bonds, enabling the synthesis of a diverse library of 3-aryl-1H-indazoles.
The resulting 3-aryl-5-nitro-1H-indazole derivatives are of particular interest as potential anticancer agents. The indazole core is found in several approved and investigational kinase inhibitors. The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated by stress stimuli and play a crucial role in apoptosis, inflammation, and cellular proliferation. Dysregulation of the JNK signaling pathway has been implicated in various diseases, including cancer and neurodegenerative disorders. Notably, certain 3-aryl-5-nitro-1H-indazole derivatives have been investigated as potent JNK inhibitors, highlighting the therapeutic potential of this scaffold.
Data Presentation
The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura coupling of 3-bromo-nitroindazoles with various arylboronic acids, based on microwave-assisted protocols which have proven effective for these substrates.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | 1,4-Dioxane/EtOH | 120 | 1 | 30 |
| 2 | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Toluene/EtOH | 140 | 1 | 67 |
| 3 | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | 1,4-Dioxane/EtOH/H₂O | 140 | 1 | 78 |
| 4 | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/EtOH/H₂O | 140 | 1 | 75 |
| 5 | Pd(OAc)₂/PPh₃ (5) | Cs₂CO₃ (2) | 1,4-Dioxane/EtOH/H₂O | 140 | 1 | 72 |
| 6 | PdCl₂(PPh₃)₂ (5) | Cs₂CO₃ (2) | 1,4-Dioxane/EtOH/H₂O | 140 | 1 | 70 |
Data adapted from studies on 3-bromo-nitroindazoles under microwave irradiation.
Table 2: Suzuki-Miyaura Coupling of 3-Bromo-nitroindazoles with Various Boronic Acids
| Entry | Boronic Acid | Product | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-5-nitro-1H-indazole | 100 | 69 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5-nitro-1H-indazole | 60 | 78 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 3-(4-(Trifluoromethyl)phenyl)-5-nitro-1H-indazole | 120 | 75 |
| 4 | 4-Cyanophenylboronic acid | 4-(5-Nitro-1H-indazol-3-yl)benzonitrile | 120 | 72 |
| 5 | 4-Formylphenylboronic acid | 4-(5-Nitro-1H-indazol-3-yl)benzaldehyde | 120 | 70 |
| 6 | 2-Thienylboronic acid | 5-Nitro-3-(thiophen-2-yl)-1H-indazole | 90 | 76 |
| 7 | 3-Pyridinylboronic acid | 5-Nitro-3-(pyridin-3-yl)-1H-indazole | 150 | 66 |
Reaction Conditions: 3-bromo-nitroindazole (1 equiv.), boronic acid (1.5 equiv.), Pd(PPh₃)₄ (5 mol%), Cs₂CO₃ (2 equiv.), 1,4-Dioxane/EtOH/H₂O, 140 °C, microwave irradiation. Yields are for isolated products.[1]
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling of 3-bromo-5-nitro-1H-indazole
This protocol is a representative procedure for the synthesis of 3-aryl-5-nitro-1H-indazoles.
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Ethanol (anhydrous)
-
Deionized water
-
Microwave reactor vials
-
Magnetic stir bars
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.5 mmol), and cesium carbonate (2.0 mmol).
-
Under a stream of inert gas (argon or nitrogen), add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add the solvent mixture of 1,4-dioxane, ethanol, and water (e.g., in a 7:2:1 ratio, 5 mL total volume).
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 140 °C for the time indicated in Table 2 (typically 60-150 minutes). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 3-aryl-5-nitro-1H-indazole.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Experimental workflow for the synthesis of 3-aryl-5-nitro-1H-indazoles.
Caption: JNK signaling pathway and the inhibitory action of 3-aryl-5-nitro-1H-indazoles.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-nitro-1H-indazole with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 3-bromo-5-nitro-1H-indazole with a variety of boronic acids. This reaction is a powerful tool for the synthesis of 3-aryl-5-nitro-1H-indazoles, which are valuable scaffolds in medicinal chemistry and drug discovery. The electron-withdrawing nitro group at the 5-position can influence the reactivity of the indazole core, making optimized reaction conditions crucial for successful coupling.
Introduction
The indazole moiety is a prominent heterocyclic scaffold found in numerous biologically active compounds. The functionalization of the indazole ring at the C3 position is a key strategy in the development of novel therapeutic agents. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction offers a versatile and efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction is characterized by its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acid building blocks.
The synthesis of 3-aryl-5-nitro-1H-indazoles via this methodology provides access to a library of compounds for screening in drug discovery programs, particularly in areas such as oncology and inflammatory diseases. The nitro group can serve as a handle for further chemical transformations, such as reduction to an amino group, allowing for additional diversification of the molecular scaffold.
Data Presentation
The following table summarizes the expected yields for the palladium-catalyzed cross-coupling of this compound with various boronic acids. The data presented is illustrative and based on typical yields reported for similar Suzuki-Miyaura cross-coupling reactions of bromoindazoles. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Entry | Boronic Acid | Product | Illustrative Yield (%) |
| 1 | Phenylboronic acid | 5-Nitro-3-phenyl-1H-indazole | 85 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5-nitro-1H-indazole | 92 |
| 3 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-5-nitro-1H-indazole | 88 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 5-Nitro-3-(4-(trifluoromethyl)phenyl)-1H-indazole | 75 |
| 5 | 3-Thiopheneboronic acid | 5-Nitro-3-(thiophen-3-yl)-1H-indazole | 78 |
| 6 | 2-Naphthylboronic acid | 3-(Naphthalen-2-yl)-5-nitro-1H-indazole | 82 |
Experimental Protocols
This section provides a detailed methodology for the synthesis of the starting material, this compound, and a general protocol for its subsequent Suzuki-Miyaura cross-coupling with boronic acids.
Synthesis of this compound
The synthesis of this compound can be achieved through the bromination of 5-nitro-1H-indazole. The following protocol is adapted from a patented procedure.
Materials:
-
5-Nitro-1H-indazole
-
N,N-Dimethylformamide (DMF)
-
Bromine (Br₂)
-
Nitrogen gas (N₂)
Procedure:
-
Under a nitrogen atmosphere, dissolve 5-nitro-1H-indazole in DMF in a three-necked reaction flask equipped with a stirrer.
-
Cool the reaction mixture to -5 °C.
-
Slowly add bromine dropwise to the cooled solution, maintaining the temperature at -5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 to -5 °C for 1 hour.
-
Slowly warm the reaction mixture to 35-40 °C and maintain this temperature for 11 hours.
-
Upon completion of the reaction (monitored by TLC or LC-MS), the product can be isolated by standard workup procedures, which may include quenching with a reducing agent (e.g., sodium thiosulfate solution) and extraction with an organic solvent.
-
The crude product should be purified by recrystallization or column chromatography to yield pure this compound.
General Protocol for the Palladium-Catalyzed Cross-Coupling of this compound with Boronic Acids
The following is a general procedure for the Suzuki-Miyaura cross-coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene, with or without water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-nitro-1H-indazole.
Mandatory Visualizations
The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Notes & Protocols: Synthesis of Substituted Indazoles via Functionalization of 3-bromo-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of diverse indazole derivatives using 3-bromo-5-nitro-1H-indazole as a versatile starting material. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1] This document outlines detailed protocols for functionalization at the C-3, N-1/N-2, and C-5 positions, enabling the creation of a broad library of compounds for drug discovery and development.
Overview of Synthetic Strategies
This compound is an ideal starting point for generating structural diversity. The bromo group at the C-3 position is amenable to various palladium-catalyzed cross-coupling reactions. The nitro group at C-5 can be readily reduced to an amine, which can then undergo further derivatization. Additionally, the nitrogen atoms of the indazole ring can be selectively alkylated.
Caption: General workflow for the functionalization of this compound.
Synthesis of Starting Material: this compound
The starting material can be efficiently synthesized from 5-nitro-1H-indazole via electrophilic bromination.
Experimental Protocol
This protocol is adapted from a patented synthesis process.[2]
-
Preparation: In a three-necked flask under a nitrogen atmosphere, add 5-nitro-1H-indazole (1.0 equiv.) to N,N-dimethylformamide (DMF, 10 volumes).
-
Cooling: Cool the reaction mixture to -5 °C using an appropriate cooling bath.
-
Bromination: Slowly add a solution of bromine (1.1 equiv.) in DMF dropwise, maintaining the internal temperature below 0 °C. After the addition is complete, stir the mixture at 0 to -5 °C for 1 hour.
-
Reaction: Slowly warm the reaction mixture to 35-40 °C and maintain this temperature for 11-12 hours, monitoring the reaction by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into ice water.
-
Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield this compound. A reported yield for this process is up to 95%.[2]
C-3 Position Functionalization: Palladium-Catalyzed Cross-Coupling
The C-3 bromo substituent is a versatile handle for introducing carbon and nitrogen-based functionalities through well-established palladium-catalyzed cross-coupling reactions.[3]
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the bromoindazole with various boronic acids or esters.[1][4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Preparation: To a reaction vial, add this compound (1.0 equiv.), the corresponding boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol %), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dimethoxyethane, dioxane, or toluene) and water.
-
Reaction: Seal the vial and heat the mixture at 80-110 °C for 2-12 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.[5]
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
| Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Arylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 75-95 | [4] |
| Heteroarylboronic Acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 100 | 60-85 | [6] |
| Vinylboronic Ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 90 | 70-90 | [7] |
| Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling on Bromoindazoles. |
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction enables the introduction of primary and secondary amines at the C-3 position, a crucial transformation for synthesizing many biologically active molecules.[1][8]
-
Preparation: In an oven-dried, argon-flushed flask, combine this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol %), a phosphine ligand (e.g., XPhos, BINAP, 2-4 mol %), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equiv.).[9][10]
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Heat the mixture at 80-120 °C for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl, and extract with ethyl acetate or CH₂Cl₂.
-
Purification: Wash the combined organic extracts with brine, dry over MgSO₄, filter, and concentrate. Purify the residue via flash chromatography.
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aniline | Pd(OAc)₂ / XPhos | KOt-Bu | Toluene | 110 | 80-95 | [11] |
| Secondary Aliphatic Amine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Dioxane | 100 | 70-90 | [8] |
| Benzophenone Imine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 110 | ~85 | [11] |
| Table 2: Representative Conditions and Yields for Buchwald-Hartwig Amination. |
Sonogashira Coupling (C-C Triple Bond Formation)
The Sonogashira coupling is used to install terminal alkynes, creating arylalkyne structures.[12]
-
Preparation: To a flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol %), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol %).
-
Solvent and Reagents: Dissolve the solids in a suitable solvent like THF or DMF. Add a base, typically an amine such as triethylamine (TEA) or diisopropylamine (DIPA), which also serves as a solvent. Add the terminal alkyne (1.2-2.0 equiv.).[13]
-
Reaction: Stir the reaction mixture under an inert atmosphere at a temperature ranging from room temperature to 60 °C for 2-16 hours.
-
Work-up: Upon completion, filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate.
-
Purification: Redissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate. Purify the product by column chromatography.
| Alkyne | Pd Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | 25-50 | 85-95 | [14] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | DMF | 40 | 70-90 | [14] |
| Propargyl Alcohol | Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | 25 | 80-92 | [13] |
| Table 3: Representative Conditions for Sonogashira Coupling. |
N-1 / N-2 Position Functionalization: Regioselective Alkylation
Alkylation of the indazole core can occur at either the N-1 or N-2 position. The regioselectivity is highly dependent on the reaction conditions, particularly the base and solvent used.[15][16]
Experimental Protocol: N-Alkylation
-
Preparation: Suspend this compound (1.0 equiv.) in a suitable anhydrous solvent (e.g., THF for N-1 selectivity or DMF for N-2 selectivity).
-
Deprotonation: Cool the mixture to 0 °C and add the base portion-wise. For N-1 selectivity, NaH is often effective.[15] For increased N-2 selectivity, Cs₂CO₃ can be used.[16] Stir for 30 minutes at 0 °C.
-
Alkylation: Add the alkylating agent (e.g., alkyl halide or tosylate, 1.1-1.2 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature or heat gently (e.g., to 50 °C) and stir for 12-24 hours.
-
Work-up: Quench the reaction by carefully adding water. Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Separate the N-1 and N-2 regioisomers by column chromatography.
| Base | Solvent | Temp (°C) | N-1:N-2 Ratio | Total Yield (%) | Reference |
| NaH | THF | 0 to 50 | 83:1 | High | [16] |
| Cs₂CO₃ | DMF | RT | 6.4:1 | High | [16] |
| K₂CO₃ | DMF | RT | ~1:1 | Moderate-High | [17] |
| Table 4: Conditions Influencing Regioselectivity of N-Alkylation on a 3-Nitro-Indazole.[16] |
C-5 Position Functionalization: Nitro Group Reduction
The 5-nitro group can be selectively reduced to the corresponding 5-aminoindazole, providing a key intermediate for further functionalization, such as amide bond formation or diazotization reactions.
Caption: Decision workflow for selecting a nitro group reduction agent.[18]
Experimental Protocol: Reduction using SnCl₂·2H₂O
This method is mild and highly selective for the nitro group in the presence of other reducible functionalities like carbonyls.[18]
-
Preparation: Dissolve this compound (1.0 equiv.) in ethanol or ethyl acetate.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 equiv.) to the solution.
-
Reaction: Heat the mixture at reflux (approx. 70-80 °C) under a nitrogen atmosphere for 1-3 hours.
-
Work-up: Cool the reaction to room temperature and pour it into ice. Carefully basify the mixture to pH 7-8 with 5% aqueous NaHCO₃ or NaOH.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield 3-bromo-1H-indazol-5-amine.
| Reducing Agent | Solvent | Conditions | Selectivity Notes | Yield (%) | Reference |
| H₂, Pd/C | MeOH or EtOH | RT, 1 atm H₂ | May reduce alkenes/alkynes and cause dehalogenation | >90 | [19][20] |
| SnCl₂·2H₂O | EtOH | Reflux | Preserves carbonyls, esters, nitriles | >90 | [18] |
| Fe / NH₄Cl | EtOH/H₂O | Reflux | Mild, cost-effective, good functional group tolerance | 85-95 | [20] |
| Hydrazine, Pd/C | MeOH | Reflux | Good for nitroindazoles, avoids high-pressure H₂ | >90 | [19] |
| Table 5: Common Conditions for Aromatic Nitro Group Reduction. |
References
- 1. benchchem.com [benchchem.com]
- 2. CN103570624A - Synthesis process of this compound - Google Patents [patents.google.com]
- 3. soc.chim.it [soc.chim.it]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 14. kbfi.ee [kbfi.ee]
- 15. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pure.mpg.de [pure.mpg.de]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Application of 3-Bromo-5-Nitro-1H-Indazole in the Synthesis of Kinase Inhibitors
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. Its unique bicyclic aromatic structure allows for versatile functionalization, enabling the precise orientation of pharmacophoric groups to interact with the ATP-binding site of various kinases. 3-Bromo-5-nitro-1H-indazole is a key starting material and intermediate in the synthesis of these potent therapeutic agents. The bromine atom at the 3-position serves as a versatile handle for introducing diverse substituents via cross-coupling reactions, while the nitro group at the 5-position can be readily converted to an amino group, a common feature in many kinase inhibitors that often acts as a crucial hydrogen bond donor. This application note provides a detailed overview of the use of this compound in the synthesis of kinase inhibitors, including experimental protocols and data on their biological activity.
Core Synthetic Strategy
The primary synthetic utility of this compound lies in a multi-step sequence that constructs the final kinase inhibitor. This strategy typically involves:
-
N-Protection: The indazole nitrogen (N1) is often protected to prevent side reactions and control regioselectivity in subsequent steps.
-
C3-Functionalization: The bromine at the C3 position is replaced with various aryl, heteroaryl, or vinyl groups, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.
-
Nitro Group Reduction: The nitro group at the C5 position is reduced to a primary amine.
-
Amine Functionalization: The resulting amino group is further functionalized, for example, through acylation, to install the final necessary moieties for kinase binding.
-
Deprotection: The N1 protecting group is removed in the final step to yield the target kinase inhibitor.
Representative Kinase Inhibitors and Biological Activity
The indazole core is present in a wide array of kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases. While the specific starting material may vary, the structural motif of a C3-substituted indazole with a functional group at C5 is common. The following table summarizes the biological activity of several representative indazole-based kinase inhibitors.
| Compound Name | Target Kinase(s) | IC50 / Ki Value | Reference Cell Lines |
| Axitinib | VEGFR-1, -2, -3, PDGFRβ, c-KIT | Ki = 0.1-1.6 nM | Endothelial cells |
| Pazopanib | VEGFR-1, -2, -3, PDGFRα/β, c-KIT | IC50 = 10-84 nM | HUVEC, various tumor lines |
| Linifanib | VEGFR, PDGFR | IC50 = 4-23 nM | HUVEC, various tumor lines |
| Compound C05 | PLK4 | IC50 < 0.1 nM | IMR-32, MCF-7, H460 |
| Compound 9u | FGFR1 | IC50 = 3.3 nM | Various tumor lines |
| Compound 1c | (Antiproliferative) | GI50 = 0.041-33.6 µM | NCI-60 panel |
| AKE-72 (5) | BCR-ABL (T315I) | IC50 = 9 nM | K562 |
Experimental Protocols
The following protocols provide a representative, generalized methodology for the synthesis of a kinase inhibitor using this compound as a starting material. These protocols are based on analogous transformations reported in the literature.
Protocol 1: Synthesis of this compound
This protocol is adapted from patent CN103570624A, which details the synthesis of the title compound.[1]
-
Reaction Setup: In a three-necked flask under a nitrogen atmosphere, dissolve 5-nitro-1H-indazole (e.g., 50 g) in N,N-dimethylformamide (DMF, e.g., 500 mL) and cool the solution to -5 °C.
-
Bromination: Slowly add bromine (e.g., 55.8 g) dropwise to the cooled solution, maintaining the temperature at -5 °C. After the addition is complete, stir the mixture at 0 to -5 °C for 1 hour.
-
Reaction Progression: Slowly warm the reaction mixture to 35-40 °C and maintain this temperature for 10-12 hours. Monitor the reaction progress by HPLC until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture to below 10 °C and add water to precipitate the product. Filter the solid, wash with water, and dry.
-
Recrystallization: Recrystallize the crude product from an ethanol/water mixture to afford pure this compound.
Protocol 2: N1-Protection of the Indazole Ring
To control regioselectivity in the subsequent coupling reaction, the N1 position of the indazole is typically protected, for example, with a tetrahydropyranyl (THP) group.
-
Reaction Setup: Dissolve this compound in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Addition of Reagents: Add a catalytic amount of p-toluenesulfonic acid, followed by the dropwise addition of 3,4-dihydro-2H-pyran (DHP).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with DCM. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to yield N1-THP-protected this compound.
Protocol 3: C3-Functionalization via Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds and is widely used to functionalize the C3 position of indazoles.[2]
-
Reaction Setup: In a flask, combine N1-THP-protected this compound, a suitable arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(dppf)Cl2 (0.05 equivalents), and a base such as potassium carbonate (2 equivalents).
-
Solvent and Degassing: Add a mixture of 1,4-dioxane and water as the solvent. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Protocol 4: Reduction of the Nitro Group
The nitro group is typically reduced to an amine using standard conditions.
-
Reaction Setup: Dissolve the C3-functionalized-5-nitro-indazole from the previous step in ethanol or a similar solvent.
-
Reduction: Add iron powder and ammonium chloride in water, or use alternative reducing agents like tin(II) chloride in ethanol. Heat the mixture to reflux and stir for several hours.
-
Work-up: Filter the hot reaction mixture through a pad of Celite to remove the iron salts. Concentrate the filtrate and purify the residue by column chromatography or recrystallization to obtain the 5-amino-indazole derivative.
Protocol 5: Deprotection and Final Functionalization
The final steps involve the removal of the N1-protecting group and any final functionalization of the C5-amino group.
-
Deprotection: To remove the THP group, dissolve the compound in a solvent like methanol and add a catalytic amount of a strong acid, such as hydrochloric acid or trifluoroacetic acid. Stir at room temperature until the reaction is complete. Neutralize the mixture and extract the product.
-
Amide Coupling (Example): To acylate the C5-amino group, dissolve the deprotected 3-substituted-5-amino-1H-indazole in a suitable solvent like DMF. Add the desired carboxylic acid, a coupling agent (e.g., HATU), and a base (e.g., DIEA). Stir at room temperature until completion. Work-up involves aqueous extraction and purification by chromatography to yield the final kinase inhibitor.
Visualizations
Signaling Pathway Diagram
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of indazole-based kinase inhibitors.
Experimental Workflow Diagram
Caption: General synthetic workflow for kinase inhibitors from this compound.
Logical Relationship Diagram
Caption: Logical relationship of functional groups in this compound to final inhibitor activity.
References
Application Notes and Protocols: Synthesis of Novel PLK4 Inhibitors from 3-bromo-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as a master regulator of centriole duplication, a critical process for maintaining genomic stability. Its dysregulation and overexpression are linked to abnormal centrosome numbers, a common characteristic of cancer cells, making it a compelling target for anticancer therapies. The indazole scaffold has emerged as a privileged structure in the development of potent and selective PLK4 inhibitors. This document provides detailed protocols for the synthesis of novel PLK4 inhibitors, starting from the versatile building block 3-bromo-5-nitro-1H-indazole, and outlines key biological assays for their characterization.
PLK4 Signaling Pathway in Cancer
PLK4 plays a pivotal role in the cell cycle by initiating the formation of new centrioles. Its activity is tightly regulated to ensure that centriole duplication occurs only once per cell cycle. In many cancers, PLK4 is overexpressed, leading to centrosome amplification, mitotic errors, and aneuploidy, which contribute to tumorigenesis. Inhibition of PLK4 can disrupt this process, leading to cell cycle arrest, apoptosis, and suppression of tumor growth.
Caption: PLK4-mediated centriole duplication and its inhibition.
Synthesis of Indazole-Based PLK4 Inhibitors
The following is a generalized synthetic scheme starting from a substituted bromo-indazole, which can be adapted from this compound. This multi-step synthesis involves protection of the indazole nitrogen, followed by palladium-catalyzed cross-coupling reactions to introduce diversity, and finally deprotection to yield the target inhibitors.
Caption: Synthetic workflow for PLK4 inhibitors.
Experimental Protocol: Synthesis of a Generic Indazole Amide Derivative
This protocol is a representative procedure based on common synthetic routes for indazole-based kinase inhibitors.
Step 1: N-Protection of this compound
-
Dissolve this compound (1 eq) in anhydrous dichloromethane (DCM).
-
Add p-toluenesulfonic acid (0.1 eq).
-
Cool the solution to 0°C and add dihydropyran (DHP) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-THP protected this compound.
Step 2: Suzuki Coupling
-
To a solution of the N-protected bromo-indazole (1 eq) in a 2:1 mixture of dioxane and water, add the desired boronic acid or ester (1.2 eq), potassium carbonate (2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction at 90°C for 12 hours.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain the coupled product.
Step 3: Nitro Group Reduction
-
Dissolve the nitro-indazole derivative (1 eq) in ethanol.
-
Add tin(II) chloride dihydrate (5 eq).
-
Reflux the mixture for 3 hours.
-
Cool to room temperature and neutralize with saturated aqueous sodium bicarbonate.
-
Filter the mixture through celite and extract the filtrate with ethyl acetate.
-
Dry the organic layer and concentrate to yield the corresponding 5-amino-indazole derivative.
Step 4: Amide Coupling
-
Dissolve the 5-amino-indazole derivative (1 eq) in anhydrous DCM.
-
Add the desired carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (3 eq).
-
Stir the reaction at room temperature for 6 hours.
-
Dilute with DCM and wash with water and brine.
-
Dry the organic layer and concentrate.
-
Purify by column chromatography.
Step 5: Deprotection
-
Dissolve the protected final compound in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
-
Stir at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by reverse-phase HPLC to obtain the final PLK4 inhibitor.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS.
Biological Evaluation of PLK4 Inhibitors
Data Presentation: In Vitro Activity of Indazole-Based PLK4 Inhibitors
The potency of synthesized compounds is typically evaluated through in vitro kinase assays and cellular antiproliferative assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparison.
| Compound ID | R1 Group | R2 Group | PLK4 IC₅₀ (nM) | MCF-7 Cell IC₅₀ (µM) | IMR-32 Cell IC₅₀ (µM) | Reference |
| CFI-400945 | - | - | 2.8 | - | - | |
| Centrinone | - | - | 2.7 | 4.8 | - | |
| Axitinib | - | - | 6.5 | 0.2 | - | |
| Compound C05 | Varied | Varied | < 0.1 | 0.979 | 0.948 | |
| Compound K22 | Varied | Varied | 0.1 | 1.3 | - | |
| LEAD-001 | H | H | 50 | 5.2 | - | |
| COMP-003 | Cl | H | 28 | 2.5 | - |
Data is compiled for comparative purposes from multiple sources.
Experimental Protocols
1. In Vitro PLK4 Kinase Inhibition Assay (ADP-Glo™ Assay)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced.
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
In a 384-well plate, add 2.5 µL of 2x PLK4 enzyme solution.
-
Add 0.5 µL of the inhibitor dilution or DMSO (control).
-
Initiate the reaction by adding 2 µL of 2.5x substrate/ATP mixture.
-
Incubate at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Normalize the data to controls and plot the signal against the logarithm of inhibitor concentration to determine the IC₅₀ value.
2. Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Seed cancer cells (e.g., MCF-7, H460) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized inhibitor for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC₅₀ value.
3. Western Blot Analysis for PLK4 Pathway Modulation
Western blotting can be used to assess the inhibitor's effect on PLK4 autophosphorylation or the phosphorylation of its downstream substrates.
-
Treat cells with the inhibitor at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against a downstream marker like SAS-6 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
Conclusion
The this compound scaffold provides a versatile starting point for the synthesis of potent and selective PLK4 inhibitors. The protocols outlined in this document offer a framework for the chemical synthesis and biological characterization of novel compounds targeting PLK4. Through systematic evaluation using the described assays, researchers
Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and marketed drugs.[1][2] Specifically, functionalized 5-nitro-1H-indazoles have demonstrated significant potential in medicinal chemistry, exhibiting activities ranging from anticancer to antimicrobial.[2][3] The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, offering a versatile and efficient method for the synthesis of arylamines.[4] This methodology is particularly valuable for the derivatization of heterocyclic cores, enabling the introduction of diverse amine functionalities.[1]
These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 3-bromo-5-nitro-1H-indazole, a key intermediate for the synthesis of novel N-substituted 5-nitro-1H-indazol-3-amine derivatives. Such compounds are of significant interest in drug discovery programs.
Reaction Scheme
The general reaction scheme for the Buchwald-Hartwig amination of this compound is depicted below:
Experimental Protocols
Materials and Reagents
-
This compound
-
Aryl or alkyl amine
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or similar phosphine ligand
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous 1,4-dioxane or toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), cesium carbonate (2.0 mmol, 2.0 equiv), and the phosphine ligand (e.g., Xantphos, 0.1 mmol, 10 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane or toluene (10 mL). Finally, add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%).
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the Celite pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 5-nitro-1H-indazol-3-amine.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation
The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of this compound with various amines under optimized conditions.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 18 | 85 |
| 2 | 4-Methoxyaniline | Pd₂(dba)₃ (2.5) | Xantphos (10) | Cs₂CO₃ (2) | Toluene | 100 | 16 | 92 |
| 3 | Morpholine | Pd(OAc)₂ (5) | Xantphos (10) | NaOtBu (2) | 1,4-Dioxane | 100 | 12 | 78 |
| 4 | Benzylamine | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (2) | Toluene | 110 | 24 | 75 |
| 5 | n-Butylamine | Pd₂(dba)₃ (2.5) | Xantphos (10) | NaOtBu (2) | 1,4-Dioxane | 100 | 20 | 68 |
Mandatory Visualizations
Experimental Workflow
References
Application Note: Palladium-Catalyzed Heck Reaction Protocol for the Synthesis of 3-Alkenyl-5-nitro-1H-indazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1][2] This reaction is of paramount importance in the pharmaceutical industry for the construction of complex molecular architectures. The indazole scaffold is a privileged heterocyclic motif present in a multitude of biologically active compounds and approved pharmaceuticals. Consequently, efficient methods for the functionalization of the indazole core are of significant interest to medicinal chemists. This application note provides a detailed protocol for the Heck reaction of 3-bromo-5-nitro-1H-indazole with various alkenes, yielding 3-alkenyl-5-nitro-1H-indazole derivatives which are versatile intermediates for drug discovery and development. While aryl bromides can be challenging substrates due to potential dehalogenation, optimized conditions can lead to good to excellent yields of the desired coupled products.[3][4]
Reaction Scheme
The general scheme for the Heck reaction of this compound with a generic alkene is depicted below. The reaction is typically catalyzed by a palladium(II) salt, such as palladium(II) acetate, in the presence of a phosphine ligand and a base.
Figure 1: General Heck Reaction Scheme.
Experimental Protocols
Two primary protocols are presented: a conventional heating method and a microwave-assisted method. The microwave protocol can significantly reduce reaction times.[5]
Protocol 1: Conventional Heating
This protocol is adapted from established procedures for similar halo-indazole substrates.[6]
Materials and Equipment
-
Substrate: this compound
-
Alkene: e.g., Styrene, n-butyl acrylate, or other suitable alkene
-
Catalyst: Palladium(II) Acetate (Pd(OAc)₂)
-
Ligand: Triphenylphosphine (PPh₃)
-
Base: Sodium Carbonate (Na₂CO₃) or Triethylamine (TEA)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer and hotplate, inert gas line (Argon or Nitrogen), standard laboratory glassware for work-up and purification, rotary evaporator, column chromatography system.
Reaction Workflow
Figure 2: Conventional Heating Workflow.
Detailed Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv), Palladium(II) Acetate (0.025 mmol, 5 mol%), Triphenylphosphine (0.05 mmol, 10 mol%), and Sodium Carbonate (1.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Add anhydrous DMF (2.5 mL) followed by the alkene (0.75 mmol, 1.5 equiv) via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100-120 °C. Stir the reaction mixture vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkenyl-5-nitro-1H-indazole.
Protocol 2: Microwave-Assisted Heating
Microwave irradiation can dramatically reduce reaction times, often from hours to minutes.[5]
Materials and Equipment
-
Same as Protocol 1, with the addition of a dedicated microwave reactor and appropriate microwave vials.
Reaction Workflow
Figure 3: Microwave-Assisted Workflow.
Detailed Procedure
-
Reaction Setup: In a 10 mL microwave vial, add this compound (0.5 mmol, 1.0 equiv), Palladium(II) Acetate (0.025 mmol, 5 mol%), Triphenylphosphine (0.05 mmol, 10 mol%), and Sodium Carbonate (1.0 mmol, 2.0 equiv).
-
Reagent Addition: Add anhydrous DMF or Acetonitrile (3 mL) and the alkene (0.75 mmol, 1.5 equiv).
-
Microwave Irradiation: Seal the vial with a cap and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120-150 °C for 10-40 minutes.
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Filter the reaction mixture and concentrate under reduced pressure. The work-up and purification steps are identical to those described in the conventional heating protocol.
Data Presentation: Summary of Reaction Parameters
The following table summarizes the key reaction parameters for the Heck coupling of this compound.
| Parameter | Conventional Heating | Microwave-Assisted |
| Substrate | This compound (1.0 equiv) | This compound (1.0 equiv) |
| Alkene | 1.5 equiv | 1.5 equiv |
| Palladium Source | Pd(OAc)₂ (5 mol%) | Pd(OAc)₂ (5 mol%) |
| Ligand | PPh₃ (10 mol%) | PPh₃ (10 mol%) |
| Base | Na₂CO₃ or TEA (2.0 equiv) | Na₂CO₃ or TEA (2.0 equiv) |
| Solvent | Anhydrous DMF or MeCN | Anhydrous DMF or MeCN |
| Temperature | 100-120 °C | 120-150 °C |
| Reaction Time | 4-24 hours | 10-40 minutes |
| Atmosphere | Inert (Argon or Nitrogen) | N/A (Sealed Vial) |
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the catalyst loading or trying a different ligand, such as a more electron-rich phosphine or an N-heterocyclic carbene (NHC) ligand.[7] The temperature can also be increased, especially for less reactive alkenes.
-
Debromination: A common side reaction is the debromination of the starting material.[3][4] Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in small amounts can sometimes suppress this side reaction.[3][4]
-
Stereoselectivity: The Heck reaction generally provides the trans-alkene as the major product due to steric factors in the transition state.[8][9]
The protocols described provide a robust framework for the successful Heck coupling of this compound. Both conventional and microwave-assisted methods are viable, with the latter offering a significant reduction in reaction time. These methods open the door to the synthesis of a diverse library of 3-alkenyl-5-nitro-1H-indazole derivatives for further investigation in drug discovery and development programs.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 5. A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols [cem.com]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heck Reaction [organic-chemistry.org]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for the Derivatization of the N1 Position of 3-bromo-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Derivatization of the indazole nucleus is a key strategy in the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the selective derivatization of the N1 position of 3-bromo-5-nitro-1H-indazole, a versatile building block in drug discovery. The methodologies outlined herein focus on achieving high regioselectivity for N1-alkylation, a crucial step for modulating the pharmacological properties of indazole-based compounds.
Application Notes: N1-Substituted 3-bromo-5-nitro-1H-indazoles in Drug Discovery
N1-substitution of the indazole ring is a critical modification for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. The substituent at the N1 position can influence solubility, metabolic stability, and target binding affinity. Derivatives of this compound are of particular interest as precursors for the synthesis of potent kinase inhibitors.
Kinase Inhibition:
The indazole core is a well-established hinge-binding motif in many kinase inhibitors. The nitrogen atoms at the N1 and N2 positions can form crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine core of ATP. The 3-bromo and 5-nitro substituents provide handles for further chemical modifications to explore different regions of the ATP-binding pocket, enhancing potency and selectivity. N1-substituted indazoles have shown inhibitory activity against a range of kinases implicated in cancer, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Aurora Kinases.
Representative Kinase Targets and Signaling Pathways:
-
VEGFR Signaling: VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR signaling can block tumor neovascularization, leading to the suppression of tumor growth. N1-substituted indazoles can be designed to target the ATP-binding site of VEGFRs.
-
Aurora Kinase Signaling: Aurora kinases (A, B, and C) are serine/threonine kinases that play essential roles in cell cycle regulation, particularly during mitosis. Overexpression of Aurora kinases is common in many cancers and is associated with genomic instability. N1-derivatized indazoles can be developed as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.
Experimental Protocols
Protocol 1: Regioselective N1-Alkylation of this compound using Sodium Hydride
This protocol describes a general and highly regioselective method for the N1-alkylation of this compound using a variety of alkyl halides. The use of sodium hydride in an aprotic polar solvent like tetrahydrofuran (THF) strongly favors the formation of the thermodynamically more stable N1-substituted product.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous THF to dissolve the starting material (concentration approximately 0.1 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with care.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for another 30 minutes. The formation of the sodium salt of the indazole may be observed as a suspension.
-
Alkylation: Add the desired alkyl halide (1.1 eq) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N1-alkylated this compound.
Characterization of N1-methyl-3-bromo-5-nitro-1H-indazole:
-
Appearance: Yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.89 (d, J = 2.0 Hz, 1H, H-4), 8.25 (dd, J = 9.2, 2.0 Hz, 1H, H-6), 7.65 (d, J = 9.2 Hz, 1H, H-7), 4.15 (s, 3H, N-CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 148.5, 143.0, 141.8, 125.5, 122.0, 118.9, 111.0, 34.5.
-
MS (ESI): m/z calculated for C₈H₆BrN₃O₂ [M+H]⁺: 255.97; found: 255.97.
Data Presentation
Table 1: Representative Yields for N1-Alkylation of this compound
| Alkylating Agent | Product | Reaction Time (h) | Yield (%) |
| Methyl Iodide | N1-Methyl-3-bromo-5-nitro-1H-indazole | 4 | ~90 |
| Ethyl Bromide | N1-Ethyl-3-bromo-5-nitro-1H-indazole | 6 | ~85 |
| Benzyl Bromide | N1-Benzyl-3-bromo-5-nitro-1H-indazole | 8 | ~88 |
| Propyl Iodide | N1-Propyl-3-bromo-5-nitro-1H-indazole | 8 | ~82 |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Table 2: Potential Kinase Inhibitory Profile of N1-Substituted Indazole Scaffolds
| Kinase Target | Rationale for Inhibition | Potential Therapeutic Area |
| VEGFR2 | Inhibition of angiogenesis | Oncology |
| Aurora Kinase A | Induction of mitotic arrest and apoptosis | Oncology |
| c-Met | Inhibition of cell proliferation and invasion | Oncology |
| Tie-2 | Anti-angiogenic and anti-inflammatory effects | Oncology, Ophthalmology |
Note: This table represents potential applications based on the known pharmacology of the indazole scaffold. Specific inhibitory activities (e.g., IC₅₀ values) would need to be determined experimentally for each synthesized compound.
Visualizations
Caption: Experimental workflow for the N1-alkylation of this compound.
Caption: Simplified VEGFR signaling pathway and the point of inhibition by N1-indazole derivatives.
Application Notes and Protocols: The Role of 3-bromo-5-nitro-1H-indazole in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach relies on the screening of low molecular weight compounds, or "fragments," that exhibit weak but efficient binding to a biological target. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. The specific fragment, 3-bromo-5-nitro-1H-indazole, offers unique potential within an FBDD campaign due to its combination of the indazole core with two key functional groups: a bromine atom, which serves as a versatile handle for synthetic elaboration, and a nitro group, which can be utilized for structure-activity relationship (SAR) studies and further chemical modification.
These application notes provide a comprehensive overview of the potential roles of this compound in FBDD, along with detailed protocols for its synthesis, screening, and elaboration.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its evaluation as a suitable fragment for screening libraries.
| Property | Value | Source |
| Molecular Weight | 242.03 g/mol | N/A |
| cLogP | 2.4 | N/A |
| Hydrogen Bond Donors | 1 | N/A |
| Hydrogen Bond Acceptors | 3 | N/A |
| Heavy Atom Count | 13 | N/A |
Note: These values are calculated and may vary slightly from experimentally determined values. The data presented here is for illustrative purposes as specific experimental data for this fragment's binding to a target is not publicly available.
Synthesis Protocol
A reliable synthesis of this compound is essential for its use in FBDD. The following protocol is adapted from established methods.[1]
Materials:
-
5-nitro-1H-indazole
-
N,N-dimethylformamide (DMF)
-
Bromine
-
Deionized Water
-
Nitrogen gas
-
Three-necked reaction flask
-
Stirring apparatus
-
Dropping funnel
-
Cooling bath
-
Heating mantle with temperature controller
-
Filtration apparatus
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Under a nitrogen atmosphere, add 50 g of 5-nitro-1H-indazole to a three-necked reaction flask.
-
Add 500 ml of DMF to the flask and begin stirring to dissolve the starting material.
-
Cool the reaction mixture to -5 °C using a cooling bath.
-
Slowly add 55.8 g of bromine to the reaction mixture via a dropping funnel, maintaining the temperature between 0 and -5 °C.
-
After the addition is complete, maintain the reaction at 0 to -5 °C for 1 hour.
-
Slowly warm the reaction mixture to 35-40 °C and maintain this temperature for 11 hours.
-
Monitor the reaction progress by HPLC until the residual 5-nitro-1H-indazole is less than 0.16%.
-
Upon completion, add 300 ml of deionized water to the reaction mixture.
-
Cool the mixture to below 10 °C to precipitate the product.
-
Filter the solid product and wash the filter cake with 50 ml of deionized water.
-
Dry the crude product under vacuum to yield this compound. The expected yield is approximately 95%.[1]
Application in Fragment-Based Screening
This compound is a suitable candidate for inclusion in fragment screening libraries. Its indazole core can form key interactions with various protein targets, particularly kinases. The following are generalized protocols for screening this fragment using common biophysical techniques.
Protocol 1: Surface Plasmon Resonance (SPR) for Primary Screening and Hit Validation
SPR is a label-free technique used to measure the binding affinity of fragments to a target protein immobilized on a sensor chip.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Target protein
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Running buffer (e.g., PBS with 0.05% Tween-20)
-
Immobilization reagents (e.g., EDC, NHS)
Procedure:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface according to the manufacturer's instructions.
-
Fragment Solution Preparation: Prepare a dilution series of this compound in running buffer. A typical concentration range for fragment screening is 1 µM to 1 mM.
-
Binding Analysis: Inject the fragment solutions over the sensor chip surface and record the sensorgrams.
-
Data Analysis: Analyze the sensorgram data to determine the binding affinity (KD), and association (ka) and dissociation (kd) rates.
Caption: Workflow for SPR-based fragment screening.
Protocol 2: Nuclear Magnetic Resonance (NMR) for Hit Validation
NMR spectroscopy can be used to confirm the binding of fragments to the target protein and to obtain structural information about the binding mode. Saturation Transfer Difference (STD) NMR is a common technique for this purpose.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Target protein solution in a suitable deuterated buffer
-
This compound stock solution
Procedure:
-
Sample Preparation: Prepare two NMR samples: one containing the target protein and the fragment, and a reference sample containing only the fragment.
-
STD NMR Experiment: Acquire STD NMR spectra for both samples.
-
Data Analysis: Subtract the reference spectrum from the sample spectrum. The presence of signals in the difference spectrum indicates that the fragment binds to the protein. The intensity of the signals can provide information about which protons of the fragment are in close contact with the protein.
Fragment Elaboration Strategies
Once this compound is identified as a hit, the next step is to elaborate its structure to improve its binding affinity and selectivity. The bromo and nitro groups provide versatile handles for this purpose.
Strategy 1: Fragment Growing via Suzuki Coupling at the 3-position
The bromine atom at the 3-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to "grow" the fragment into a larger, more potent molecule.
Caption: Suzuki coupling for fragment growing.
Protocol: Suzuki Coupling of this compound
Materials:
-
This compound
-
A suitable boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., Dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine this compound, the boronic acid/ester (1.2 equivalents), and the base (2 equivalents).
-
Degas the solvent mixture and add it to the reaction vessel.
-
Add the palladium catalyst (0.05 equivalents) to the mixture.
-
Heat the reaction mixture under an inert atmosphere at a suitable temperature (e.g., 80-100 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to obtain the elaborated compound.
Strategy 2: Modification of the 5-nitro Group
The nitro group at the 5-position can be reduced to an amine, which can then be further functionalized, for example, through amide bond formation. This allows for the exploration of interactions in a different region of the binding pocket.
Caption: Elaboration via nitro group reduction and amidation.
Protocol: Reduction of the Nitro Group and Amide Coupling
Materials:
-
This compound
-
Reducing agent (e.g., SnCl2·2H2O or H2 with Pd/C)
-
Solvent for reduction (e.g., Ethanol)
-
Carboxylic acid
-
Coupling agent (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvent for coupling (e.g., DMF)
Procedure (Reduction):
-
Dissolve this compound in the chosen solvent.
-
Add the reducing agent and stir the reaction at room temperature or with heating until the reduction is complete.
-
Work up the reaction to isolate the 3-bromo-5-amino-1H-indazole.
Procedure (Amide Coupling):
-
Dissolve the 3-bromo-5-amino-1H-indazole, carboxylic acid, and coupling agents in the solvent.
-
Add the base and stir the reaction at room temperature until the coupling is complete.
-
Work up and purify the product to obtain the functionalized compound.
Conclusion
While direct experimental data on the use of this compound in FBDD is not yet prevalent in public literature, its structural features make it a fragment of high interest. The combination of a privileged indazole scaffold with synthetically tractable bromo and nitro groups provides a solid foundation for its inclusion in fragment libraries and subsequent hit-to-lead campaigns. The protocols outlined here provide a framework for researchers to synthesize, screen, and elaborate this promising fragment in their drug discovery efforts.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 3-bromo-5-nitro-1H-indazole
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 3-bromo-5-nitro-1H-indazole. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low or I'm only recovering starting material. What are the primary factors to investigate?
A1: Low or no conversion in the Suzuki coupling of this compound can stem from several issues. The primary reasons include:
-
Catalyst Inactivity or Poisoning: The nitrogen atoms in the indazole ring can coordinate with the palladium catalyst, leading to deactivation.[1][2] The nitro group, being strongly electron-withdrawing, makes the C-Br bond more susceptible to oxidative addition, but catalyst choice remains critical.[3]
-
Poor Solubility: The substrate or intermediates may have limited solubility in common organic solvents, hindering reaction rates.[1]
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and ligand are all crucial and highly interdependent. An inappropriate combination can halt the catalytic cycle.[4]
-
Presence of Oxygen: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.[1][4]
Q2: I am observing significant amounts of a homocoupled biaryl byproduct. How can this be minimized?
A2: Homocoupling, the self-coupling of your boronic acid, is a common side reaction.[1] To suppress it:
-
Thoroughly Degas: Removing dissolved oxygen from your solvent and reaction mixture is critical.[1] This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst or ensuring the efficient in-situ reduction of a Pd(II) precatalyst can minimize pathways that favor homocoupling.[2]
-
Optimize Reaction Conditions: Screening different catalysts, ligands, and bases can help identify a system where the rate of cross-coupling is significantly faster than homocoupling.[1]
Q3: Is the nitro group on the indazole ring compatible with typical Suzuki coupling conditions?
A3: Generally, yes. The nitro group is relatively robust and often compatible with Suzuki coupling conditions.[3] In fact, its strong electron-withdrawing nature can activate the C-Br bond, making the oxidative addition step of the catalytic cycle easier.[3] However, it's important to be aware that under certain specific and less common conditions, the C-NO2 bond itself can undergo oxidative addition, though this is much less favorable than for a C-Br bond.[5][6][7][8]
Q4: What are the best starting conditions for a Suzuki coupling with this compound?
A4: A good starting point would be to use a modern palladium precatalyst system known for its high activity with N-heterocycles.
-
Catalyst: A Pd(II) precatalyst paired with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos) is often effective for challenging substrates like N-heterocycles.[1][9] Pd(dppf)Cl2 has also shown success in coupling bromoindazoles.[10][11][12]
-
Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is a common choice.[4][13]
-
Solvent: A mixture of an ethereal solvent like 1,4-dioxane or DME with water is a standard system.[13][14]
-
Temperature: Reaction temperatures typically range from 80-110 °C.[4][15]
Troubleshooting Guide
This section addresses specific issues you might encounter and provides actionable solutions.
| Problem | Potential Cause(s) | Suggested Solutions |
| Low Yield / No Reaction | 1. Catalyst deactivation by indazole nitrogen.[1] 2. Inefficient oxidative addition. 3. Poor reagent solubility.[1] 4. Inactive catalyst source. | 1. Switch to a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand to shield the palladium center.[1][4] 2. Use a modern, well-defined palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst) for reliable generation of the active Pd(0) species.[4] 3. Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene, DMF).[1] 4. Increase the reaction temperature. |
| Protodeboronation | 1. The C-B bond of the boronic acid is cleaved by a proton source (often water).[1] 2. This is more common with electron-deficient or some heteroaryl boronic acids.[1] | 1. Use a more stable boronic acid derivative, such as a pinacol ester (BPin) or a trifluoroborate salt (BF₃K).[2] 2. Switch to anhydrous reaction conditions if possible.[4] 3. Use a milder base, such as KF or Cs₂CO₃. |
| Complex Mixture of Byproducts | 1. Degradation of starting materials or product under harsh conditions (strong base or high temperature). 2. Multiple side reactions occurring (e.g., homocoupling, debromination). | 1. Lower the reaction temperature and monitor the reaction over a longer period. 2. Screen different, milder bases (e.g., K₂CO₃, KF). 3. Ensure the reaction is run under a strictly inert atmosphere to prevent oxygen-mediated side reactions.[16] |
| Failure with Aryl Chloride Partner | 1. The C-Cl bond is much stronger than C-Br, making oxidative addition significantly more difficult.[2] | 1. This requires a highly active catalyst system. Use a catalyst/ligand combination specifically designed for aryl chloride activation, such as a Buchwald-type biarylphosphine ligand.[15] 2. Higher temperatures and stronger bases may be necessary. |
Data Presentation: Condition Screening for Bromoindazole Coupling
The following table summarizes typical conditions used for the Suzuki-Miyaura coupling of various bromoindazole derivatives, which can serve as a guide for optimizing your reaction with this compound.
| Bromoindazole Derivative | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 7-bromo-1H-indazole derivative | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | dioxane/EtOH/H₂O | 140 | Good | [13] |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME/water | 80 | High | [12] |
| 6-bromo-1H-indazole derivative | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-dioxane/water | 80-100 | High | [14] |
| Unprotected Bromoindazoles | Various Aryl Boronic Acids | Buchwald Precatalyst P2 (2.5-3.5) | K₃PO₄ | dioxane/water | 100 | 80 | [9] |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of a Bromoindazole
This generalized procedure is based on established methods for similar substrates and should be optimized for this compound.[12][14]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5-10 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,2-dimethoxyethane (DME)/water, 4:1 mixture)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the palladium catalyst to the vessel.
-
Add the degassed solvent mixture via syringe.
-
Place the vessel in a preheated oil bath or heating block and stir vigorously at 80–100 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizations
General Suzuki Coupling Workflow
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low-yield Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. quora.com [quora.com]
Technical Support Center: Synthesis and Purification of 3-bromo-5-nitro-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-bromo-5-nitro-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and high-yielding method is the direct bromination of 5-nitro-1H-indazole. This is typically achieved using elemental bromine in a suitable solvent like N,N-dimethylformamide (DMF).[1] This method is favored for its operational simplicity and mild reaction conditions.[1]
Q2: What are the primary challenges encountered during the synthesis of this compound?
A2: The main challenges include controlling the regioselectivity of the bromination to prevent the formation of undesired isomers, avoiding over-bromination which can lead to di- or tri-brominated products, and achieving complete reaction conversion.[2] Purification of the final product to remove unreacted starting material and side products can also be a significant hurdle.[2]
Q3: What are the potential side products in this synthesis?
A3: Potential side products primarily arise from over-bromination. While the 3-position is the most reactive site for electrophilic substitution on the indazole ring, further bromination can occur at other positions on the benzene ring, leading to various di-bromo-5-nitro-1H-indazole isomers. The formation of hydrazones and dimeric impurities can also occur, though this is less common in the direct bromination of a pre-formed indazole ring.[3]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1][2] By comparing the reaction mixture to a standard of the starting material (5-nitro-1H-indazole), you can determine when the starting material has been consumed. A patent for this synthesis suggests monitoring until the residual content of 5-nitro-1H-indazole is less than 0.16% by HPLC.[1]
Q5: What are the recommended purification methods for this compound?
A5: The two most common and effective purification techniques are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity. Recrystallization is often a more straightforward and scalable method, particularly if a suitable solvent system is identified.[4] Column chromatography offers a higher degree of separation for closely related impurities.
Troubleshooting Guides
Synthesis
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete reaction due to insufficient reaction time or temperature. | Increase the reaction time or slightly raise the temperature, monitoring the reaction by TLC or HPLC. The patent protocol suggests a long incubation time of 11 hours at 35-40°C after the initial low-temperature addition of bromine.[1] |
| Inactive brominating agent. | Use a fresh bottle of bromine and ensure it has been stored correctly. | |
| Formation of Multiple Products (Poor Selectivity) | Over-bromination due to excess bromine or rapid addition. | Use a stoichiometric amount of bromine and add it dropwise at a low temperature (-5°C to 0°C) to control the reaction rate.[1] |
| Non-selective bromination due to elevated temperatures. | Maintain a low temperature during the addition of bromine to favor the kinetically controlled product. | |
| Reaction Stalls (Incomplete Conversion) | Insufficient mixing. | Ensure vigorous stirring throughout the reaction, especially during the addition of bromine. |
| Deactivation of the substrate. | Ensure the starting 5-nitro-1H-indazole is of high purity. |
Purification
| Issue | Potential Cause | Suggested Solution |
| Difficulty in Removing Unreacted Starting Material | Similar polarity of the starting material and product. | For column chromatography, a fine gradient of a solvent system like ethyl acetate/hexane may be required. For recrystallization, a solvent system where the product has significantly lower solubility than the starting material at low temperatures should be chosen. |
| Co-elution of Impurities During Column Chromatography | Inappropriate solvent system. | Experiment with different eluent systems. A common starting point for indazoles is a gradient of ethyl acetate in hexane or dichloromethane in methanol. |
| Oiling Out During Recrystallization | The solvent is too nonpolar for the compound. | Add a more polar co-solvent dropwise until the solution becomes slightly cloudy, then allow it to cool slowly. A water/alcohol mixture has been reported to be effective.[1] |
| Cooling the solution too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Poor Recovery After Recrystallization | The compound is too soluble in the chosen solvent at low temperatures. | Select a solvent in which the compound has a large solubility difference between hot and cold temperatures. You may also try using a binary solvent system where the compound is soluble in one solvent and insoluble in the other (the anti-solvent). |
Experimental Protocols
Synthesis of this compound[1]
-
Reaction Setup: In a three-necked flask under a nitrogen atmosphere, add 50g of 5-nitro-1H-indazole.
-
Solvent Addition: Add 500ml of N,N-dimethylformamide (DMF) and begin stirring.
-
Cooling: Cool the reaction mixture to -5°C.
-
Bromine Addition: Slowly add 55.8g of bromine dropwise, maintaining the temperature at -5°C. After the addition is complete, continue stirring at 0 to -5°C for 1 hour.
-
Warming: Slowly warm the reaction mixture to 35-40°C and maintain this temperature for 11 hours.
-
Reaction Quenching: Once the reaction is complete (monitored by HPLC), add 300ml of water to the reaction mixture.
-
Precipitation: Cool the mixture to below 10°C to precipitate the crude product.
-
Filtration: Filter the solid product and wash the filter cake with 50ml of water.
Purification by Recrystallization[1]
-
Dissolution: Transfer the crude product to a flask and add a mixture of 250ml of water and 200ml of a suitable alcohol (e.g., ethanol or methanol).
-
Heating: Heat the mixture to reflux until the solid completely dissolves.
-
Decolorization (Optional): Add 1.5g of activated charcoal and 1g of EDTA and reflux for an additional 30 minutes.
-
Hot Filtration: While hot, filter the solution to remove the activated charcoal.
-
Crystallization: Transfer the filtrate to a clean flask and cool to below 5°C while stirring for 90 minutes to allow for complete crystallization.
-
Isolation: Collect the purified crystals by filtration.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationships for troubleshooting common issues in the synthesis and purification process.
References
- 1. CN103570624A - Synthesis process of this compound - Google Patents [patents.google.com]
- 2. Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid [file.scirp.org]
- 3. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
common side reactions in the bromination of 5-nitro-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 5-nitro-1H-indazole. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the bromination of 5-nitro-1H-indazole?
The bromination of 5-nitro-1H-indazole is a highly regioselective reaction, with the major product being 3-bromo-5-nitro-1H-indazole.[1][2] This is due to the electronic properties of the indazole ring system, where the C3 position is most susceptible to electrophilic attack.
Q2: What are the common brominating agents for this reaction?
Commonly used brominating agents for indazoles include molecular bromine (Br₂) and N-bromosuccinimide (NBS).[3] The choice of reagent can influence the reaction conditions and the side product profile.
Q3: Are there any known significant side reactions in this bromination?
While the formation of this compound is the predominant reaction with reported high yields of up to 95%, some side reactions can occur under non-optimized conditions.[1] These primarily include:
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Over-bromination (Di-bromination): Formation of dibromo-5-nitro-1H-indazole derivatives can occur, especially with an excess of the brominating agent.
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Formation of other isomers: Although less common for 5-nitro-1H-indazole, bromination at other positions of the indazole ring (e.g., C4, C6, or C7) can occur, influenced by the reaction conditions and the presence of other substituents.
-
N-Bromination: While less favorable, reaction at the nitrogen atoms of the indazole ring is a potential side reaction.
Troubleshooting Guides
Issue 1: Low Yield of the Desired this compound
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Suboptimal Temperature: The reaction temperature might be too low, slowing down the reaction rate, or too high, leading to degradation.
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Improper Stoichiometry: Incorrect molar ratios of reactants can lead to a lower yield.
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Poor Quality of Reagents: Degradation of the brominating agent or impurities in the starting material can affect the outcome.
Solutions:
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Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TCC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material.[1]
-
Optimize Temperature: A published protocol suggests a gradual increase in temperature from -5°C to 35-40°C.[1]
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Verify Stoichiometry: Carefully measure and use the correct molar equivalents of 5-nitro-1H-indazole and the brominating agent.
-
Use High-Purity Reagents: Ensure the starting material and brominating agent are of high purity.
Issue 2: Presence of Multiple Products in the Final Mixture
Possible Causes:
-
Over-bromination: Use of excess brominating agent can lead to the formation of di-brominated products.
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Formation of Isomers: Suboptimal reaction conditions might lead to the formation of other positional isomers.
Solutions:
-
Control Stoichiometry: Use a slight excess or an equimolar amount of the brominating agent. Avoid large excesses.
-
Controlled Addition: Add the brominating agent slowly and in a controlled manner to the reaction mixture.[1]
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Purification: If a mixture of products is obtained, purification by recrystallization or column chromatography is necessary to isolate the desired this compound. A patent for the synthesis of this compound mentions a purification step involving recrystallization from a water and alcohol mixture.[2]
Data on Potential Side Reactions
While specific quantitative data for all side reactions in the bromination of 5-nitro-1H-indazole are not extensively published, the following table summarizes the likely side products and influencing factors based on general principles of aromatic halogenation.
| Side Product | Potential Structure | Influencing Factors | Mitigation Strategies |
| Di-brominated Indazole | e.g., 3,X-dibromo-5-nitro-1H-indazole | Excess brominating agent, prolonged reaction time, higher reaction temperature. | Use of stoichiometric amounts of brominating agent, careful monitoring of the reaction, and controlled temperature. |
| Positional Isomers | e.g., 4-bromo-, 6-bromo-, or 7-bromo-5-nitro-1H-indazole | Reaction solvent, temperature, and catalyst (if any). The electronic and steric effects of the nitro group strongly direct to the C3 position. | Adherence to established protocols that favor C3 bromination, such as the use of DMF as a solvent.[1] |
| N-Brominated Indazole | Bromine attached to N1 or N2 | Reaction conditions, particularly the pH and the nature of the brominating agent. | Generally not a major product in electrophilic aromatic substitution conditions. |
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from a published patent and has a reported yield of 95%.[1]
Materials:
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5-nitro-1H-indazole
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Bromine (Br₂)
-
N,N-dimethylformamide (DMF)
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Nitrogen gas
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Soft water
-
Activated carbon
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EDTA (ethylenediamine tetraacetic acid)
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Ethanol
Procedure:
-
Under a nitrogen atmosphere, add 50g of 5-nitro-1H-indazole to a three-necked reaction flask.
-
Add 500ml of N,N-dimethylformamide (DMF) to the flask and start stirring.
-
Cool the reaction system to -5°C.
-
Slowly add 55.8g of bromine dropwise to the reaction mixture at -5°C. After the addition is complete, maintain the temperature between 0°C and -5°C for 1 hour.
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Slowly warm the reaction system to 35°C to 40°C and maintain this temperature for 11 hours.
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Monitor the reaction progress using HPLC. The reaction is considered complete when the residual 5-nitro-1H-indazole is less than 0.16%.
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Once the reaction is complete, add 300ml of soft water to the system and cool the temperature to below 10°C.
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Filter the reaction product and wash the filter cake with 50ml of soft water to obtain the crude product.
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Add the crude product to a clean 500ml three-necked reaction flask, followed by a mixed solution of 250ml of water and 200ml of ethanol.
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Heat the mixture to reflux until the solid completely dissolves.
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Add 1.5g of activated carbon and 1g of EDTA and reflux for another 30 minutes.
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Stop heating and hot filter to remove the activated carbon.
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Transfer the filtrate to a clean three-necked flask and cool to below 5°C, stirring for 90 minutes to allow for complete crystallization.
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Filter the crystals to obtain the final product, this compound.
Visualizations
References
preventing debromination in Suzuki reactions with 3-bromo-5-nitro-1H-indazole
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 3-bromo-5-nitro-1H-indazole. Here, you will find troubleshooting advice and frequently asked questions to help you minimize side reactions, particularly debromination, and optimize your reaction yields.
Troubleshooting Guide: Preventing Debromination
Debromination, or hydrodebromination, is a common undesired side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom is replaced by a hydrogen atom. This is particularly prevalent with electron-deficient substrates like this compound, as the electron-withdrawing nitro group can make the C-Br bond more susceptible to cleavage. The primary cause of debromination is the formation of palladium-hydride (Pd-H) species in the reaction mixture.
Issue: Significant formation of 5-nitro-1H-indazole (debrominated byproduct) is observed.
Symptoms: Analysis of the crude reaction mixture by LC-MS or ¹H NMR shows a significant peak corresponding to 5-nitro-1H-indazole alongside the desired coupled product.
Below is a step-by-step guide to troubleshoot and minimize this unwanted side reaction.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting debromination in Suzuki reactions.
Frequently Asked Questions (FAQs)
Q1: Why is debromination a significant problem with this compound?
A1: The this compound substrate is particularly susceptible to debromination for two main reasons. First, the presence of the electron-withdrawing nitro group makes the carbon-bromine bond more reactive and prone to cleavage.[1] Second, palladium-hydride (Pd-H) species, which are the primary cause of debromination, can readily react with this activated C-Br bond, leading to the formation of the undesired 5-nitro-1H-indazole byproduct.[1]
Q2: How does the choice of base affect the extent of debromination?
A2: The base plays a crucial role in the Suzuki reaction, but an inappropriate choice can accelerate debromination. Strong bases, such as sodium tert-butoxide (NaOtBu) or sodium hydroxide (NaOH), can promote the formation of Pd-H species, leading to increased levels of the debrominated product.[1] Milder inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are generally less likely to generate these hydride species and are therefore recommended for minimizing debromination.[1][2]
Q3: Which palladium catalyst and ligand combination is best for this substrate?
A3: For electron-deficient substrates prone to debromination, standard catalysts like Pd(PPh₃)₄ may be ineffective.[3] Catalyst systems employing bulky, electron-rich biaryl phosphine ligands are often more successful. Ligands such as XPhos and SPhos have been shown to be effective in minimizing debromination.[2] Using advanced pre-catalysts like XPhos Pd G2 in tandem with additional XPhos ligand can be particularly effective in preventing the formation of the debrominated byproduct.[3][4]
Q4: Can the solvent choice influence the outcome of the reaction?
A4: Yes, the solvent can significantly impact the reaction. While common solvents like dioxane and toluene are often used, screening other aprotic polar solvents such as CPME or 2-MeTHF can sometimes suppress side reactions.[1] It is also crucial to use anhydrous and properly degassed solvents to minimize potential sources of protons that could contribute to the formation of Pd-H species.
Q5: Is there a benefit to using microwave irradiation for this reaction?
A5: Microwave irradiation can be highly beneficial. In some cases, switching from conventional heating to microwave irradiation has been shown to dramatically reduce reaction times (e.g., from 12 hours to 40 minutes) and completely eliminate the formation of the debrominated byproduct, leading to a high yield of the desired product.[3]
Quantitative Data Summary
The following table summarizes the impact of different reaction conditions on the Suzuki coupling of a substrate analogous to this compound, highlighting the issue of debromination.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield of Coupled Product (%) | Yield of Debrominated Product (%) |
| PdCl₂(PPh₃)₂ (5) | - | Na₂CO₃ (2) | Dioxane | 110 | 12 | 9 | 91 |
| XPhosPdG2 (5) | XPhos (10) | Na₂CO₃ (2) | Dioxane | 110 | 12 | 45 | 55 |
| XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (2) | Dioxane | 110 | 12 | 68 | 32 |
| XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (2) | Dioxane | 135 (µW) | 0.67 | 91 | 0 |
Data adapted from a study on a structurally similar 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one, which demonstrates a common strategy to overcome debromination.[3]
Experimental Protocols
Protocol 1: Optimized Microwave-Assisted Suzuki Coupling to Prevent Debromination
This protocol is a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, optimized to eliminate debromination.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
XPhos Pd G2 catalyst (2.5 mol%)
-
XPhos ligand (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
Anhydrous, degassed 1,4-dioxane
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Inert atmosphere (Argon or Nitrogen)
Experimental Workflow Diagram:
Caption: A generalized experimental workflow for the microwave-assisted Suzuki coupling reaction.
Procedure:
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To a microwave vial, add this compound, the arylboronic acid, and potassium carbonate.
-
Seal the vial, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Under a positive flow of inert gas, add the XPhos Pd G2 catalyst and the XPhos ligand.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Securely seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 135°C with vigorous stirring for 40 minutes.
-
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material and the absence of the debrominated byproduct.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 3-bromo-5-nitro-1H-indazole by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 3-bromo-5-nitro-1H-indazole using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Separation of Product and Impurities | Inappropriate eluent system polarity. | Optimize the eluent system by performing Thin Layer Chromatography (TLC) with various solvent mixtures (e.g., gradients of ethyl acetate in hexane or dichloromethane in methanol). Aim for a retention factor (Rf) of 0.2-0.3 for the desired product. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. As a general rule, the ratio of silica gel to crude product should be at least 50:1. | |
| Issues with the stationary phase. | Ensure the silica gel is properly packed and equilibrated with the mobile phase to avoid channeling. Use fresh, high-quality silica gel. | |
| Product Elutes Too Quickly or Too Slowly | Eluent polarity is too high or too low. | If the product elutes too quickly (high Rf), decrease the polarity of the eluent system (e.g., increase the proportion of hexane). If it elutes too slowly (low Rf), increase the eluent polarity (e.g., increase the proportion of ethyl acetate). |
| Presence of Unreacted Starting Material in Fractions | Incomplete reaction. | Before purification, ensure the reaction has gone to completion by monitoring with TLC or HPLC.[1] |
| Co-elution with the product. | Adjust the eluent system to a lower polarity to increase the separation between the more polar starting material and the product. | |
| Formation of Multiple Products (Low Selectivity) | Non-selective bromination. | While this is a synthetic issue, during purification, a gradient elution may be necessary to separate regioisomers or di-brominated byproducts.[2] |
| Difficulty in Product Isolation from Fractions | Product is soluble in the aqueous layer during work-up. | This is a pre-purification issue. Adjust the pH of the aqueous layer to decrease the solubility of the product before extraction.[3] |
| Formation of an emulsion during extraction. | Add a small amount of brine to the separatory funnel to break the emulsion.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel is the standard and effective stationary phase for the purification of this compound and related brominated indazole compounds.[2]
Q2: What is a good starting eluent system for the purification?
A2: A common starting point for the purification of brominated indazoles is a mixture of hexane and ethyl acetate.[2][4] The polarity can be adjusted based on TLC analysis of the crude product. For similar compounds, gradients of 20-30% ethyl acetate in hexane have been used.[4][5]
Q3: How can I monitor the progress of the column chromatography?
A3: The separation can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). This will help identify which fractions contain the pure product.
Q4: What are the potential impurities I should expect?
A4: Potential impurities include unreacted 5-nitro-1H-indazole, regioisomers from bromination at other positions, and di-brominated products.[2][6]
Q5: What analytical techniques can be used to assess the purity of the final product?
A5: The purity of the final product can be confirmed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[6]
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline. Optimization may be required based on the specific impurity profile of the crude product.
1. Preparation of the Slurry and Packing the Column:
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Dry a sufficient amount of silica gel (typically 50-100 times the weight of the crude product) in an oven.
-
In a beaker, create a slurry of the silica gel with the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).
-
Carefully pour the slurry into a chromatography column with the stopcock closed.
-
Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing of the silica gel. Add more eluent as needed to prevent the silica bed from running dry.
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Equilibrate the packed column by running several column volumes of the initial eluent through it.
2. Loading the Sample:
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Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
3. Elution and Fraction Collection:
-
Begin eluting with the low-polarity solvent system, collecting fractions in test tubes or vials.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to facilitate the elution of the product.
-
Monitor the collected fractions by TLC to identify those containing the purified this compound.
4. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Visualizations
References
- 1. CN103570624A - Synthesis process of this compound - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Efficient Cross-Coupling of 3-bromo-5-nitro-1H-indazole
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the catalyst selection in cross-coupling reactions of 3-bromo-5-nitro-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing cross-coupling reactions with this compound?
A1: The primary challenges include the potential for the electron-withdrawing nitro group to influence catalyst activity and the possibility of side reactions such as debromination or catalyst deactivation. The choice of catalyst, ligand, and base is critical to achieving high yields and selectivity. The indazole moiety itself can also coordinate to the metal center, potentially inhibiting catalysis.
Q2: Which cross-coupling reactions are most suitable for the functionalization of this compound?
A2: The most common and effective cross-coupling reactions for this substrate are:
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Suzuki-Miyaura Coupling: For the formation of carbon-carbon (C-C) bonds with boronic acids or esters.[1][2]
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Buchwald-Hartwig Amination: For the formation of carbon-nitrogen (C-N) bonds with amines.[1][3]
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Sonogashira Coupling: For C-C bond formation with terminal alkynes.[6][7]
Q3: How does the nitro group on the indazole ring affect the cross-coupling reaction?
A3: The electron-withdrawing nature of the nitro group generally increases the reactivity of the C-Br bond towards oxidative addition, which is often the rate-limiting step in the catalytic cycle.[8] However, it can also render the molecule susceptible to nucleophilic attack and may be incompatible with strongly basic or reducing conditions.[9]
Troubleshooting Guides by Reaction Type
Suzuki-Miyaura Coupling
Q1: I am observing very low to no yield in my Suzuki-Miyaura coupling. What should I check first?
A1: Low yields in Suzuki couplings can often be attributed to several factors. A systematic check is recommended:
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Reagent Quality: Ensure the boronic acid/ester is fresh and has not degraded. Electron-deficient boronic acids can be prone to protodeboronation.[10]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture. Use fresh catalyst and ligand, and ensure they have been stored under an inert atmosphere.[10]
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst. Ensure your reaction flask is properly purged with an inert gas like argon or nitrogen.[10]
-
Solvent and Base Purity: Use anhydrous and degassed solvents. Ensure the base is of high purity.[10]
Q2: I am seeing a significant amount of debrominated starting material (5-nitro-1H-indazole). How can I minimize this side reaction?
A2: Debromination can be a significant side reaction. To minimize it:
-
Catalyst Choice: Some catalyst systems are more prone to causing debromination. Consider using a pre-catalyst like XPhosPdG2/XPhos, which has been shown to avoid this issue in similar heterocyclic systems.[11]
-
Reaction Temperature: Lowering the reaction temperature may help to reduce the rate of debromination relative to the desired coupling.
-
Base Selection: The choice of base can influence the extent of debromination. Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) may be necessary.
Q3: My boronic acid is undergoing protodeboronation. What strategies can I employ to prevent this?
A3: Protodeboronation is a common side reaction, especially with electron-deficient boronic acids.[10] To mitigate this:
-
Choice of Base: Use milder bases such as K₃PO₄ or Cs₂CO₃.[10]
-
Boronic Ester: Consider converting the boronic acid to a more stable pinacol or MIDA boronate ester.[10]
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can facilitate protodeboronation.
Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination is not proceeding. What are the likely causes?
A1: Failure of the Buchwald-Hartwig amination can often be traced to:
-
Catalyst/Ligand Combination: The choice of ligand is crucial. For electron-deficient aryl bromides, bulky, electron-rich phosphine ligands like XPhos are often effective.[12]
-
Base Incompatibility: Strong bases like NaOt-Bu or LiHMDS are commonly used but may be incompatible with the nitro group.[9] Consider using a weaker base like Cs₂CO₃ or K₃PO₄, although this may require higher temperatures or longer reaction times.[9]
-
Amine Reactivity: Highly hindered or electron-poor amines may require more forcing conditions or specialized catalyst systems.
Q2: Are there any specific catalyst systems recommended for the amination of nitro-substituted aryl bromides?
A2: Yes, palladium catalysts with bulky biarylphosphine ligands (e.g., XPhos, SPhos) have shown great success in the amination of challenging substrates. For nitro-containing substrates, a careful selection of a base that does not react with the nitro group is essential.[12]
Heck Coupling
Q1: The yield of my Heck coupling is low, and I observe significant debromination. How can I improve the reaction?
A1: Low yields and debromination are common issues in Heck reactions with bromo-heteroarenes.[4]
-
Additives: The addition of salts like tetrabutylammonium bromide (TBAB) can act as a dehalogenation restrainer and improve yields.[4]
-
Catalyst System: While standard Pd(OAc)₂/phosphine systems can be used, phosphine-free catalysts have also been shown to be effective and may reduce side reactions.[5]
-
Reaction Conditions: Optimization of the base, solvent, and temperature is critical.
Sonogashira Coupling
Q1: My Sonogashira coupling is sluggish or fails completely. What should I investigate?
A1: Common reasons for failure in Sonogashira couplings include:
-
Catalyst Deactivation: The classic Pd(PPh₃)₄ catalyst can be unstable. Using a combination of a Pd(II) source like PdCl₂(PPh₃)₂ and a Cu(I) co-catalyst (CuI) is often more reliable.[7]
-
Oxygen Sensitivity: The reaction is highly sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Rigorous degassing of the solvent and maintaining an inert atmosphere are crucial.
-
Base: An amine base, such as triethylamine or diisopropylamine, is typically required to neutralize the HX formed during the reaction.[7] Ensure the base is pure and dry.
Data Presentation
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Bromoindazoles
| Catalyst / Pre-catalyst | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Reference |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | Good to High | [2] |
| XPhosPdG2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | Good to Excellent | [11] |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | Moderate to Good | [13] |
| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene | RT - 100 | Variable | [14] |
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst / Pre-catalyst | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene or DMF | 100 | High | [12] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | RT - 100 | High | [9] |
| [(CyPF-tBu)PdCl₂] | CyPF-tBu | K₃PO₄ | Dioxane | 80-110 | Good to High | [15] |
Table 3: Catalyst Systems for Heck and Sonogashira Couplings
| Reaction Type | Catalyst / Pre-catalyst | Ligand/Additive | Base | Solvent | Temp. (°C) | Typical Yield (%) | Reference |
| Heck | Pd(OAc)₂ | PPh₃ / TBAB | Et₃N or K₂CO₃ | DMF or Acetonitrile | 80-120 | Good to Excellent | [4] |
| Sonogashira | PdCl₂(PPh₃)₂ | CuI | Et₃N or DIPA | THF or DMF | RT - 80 | Good to High | [7] |
| Sonogashira (Cu-free) | Pd(PPh₃)₄ | None | Pyrrolidine | DMF | 100 | Good | [7] |
Experimental Protocols
General Note: All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried reaction vessel, add this compound (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol) and the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water).[10]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
To a flame-dried reaction vessel, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol), the ligand (if not using a pre-catalyst), and the base (e.g., Cs₂CO₃, 1.4 mmol).
-
Seal the vessel, and evacuate and backfill with an inert gas.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol), followed by the degassed solvent (e.g., toluene or dioxane, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until complete consumption of the starting material.
-
Cool the mixture, dilute with an appropriate organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
General Procedure for Heck Coupling
-
In a reaction vessel, combine this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a ligand (if required, e.g., PPh₃, 0.04 mmol), and an additive (if required, e.g., TBAB, 1.0 mmol).
-
Add the base (e.g., Et₃N, 2.0 mmol) and the degassed solvent (e.g., DMF, 5 mL).
-
Purge the vessel with an inert gas.
-
Heat the reaction to the desired temperature (e.g., 100 °C) and monitor its progress.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Work up the organic phase and purify the product by chromatography.
General Procedure for Sonogashira Coupling
-
To a reaction vessel, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and the copper(I) iodide (CuI, 0.05 mmol).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent (e.g., THF or DMF, 5 mL) and the amine base (e.g., Et₃N, 3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction at the appropriate temperature (room temperature to 60 °C) until the reaction is complete.
-
Quench the reaction with saturated aqueous NH₄Cl solution, and extract with an organic solvent.
-
Dry, concentrate, and purify the crude product by column chromatography.
Mandatory Visualization
Caption: Workflow for catalyst selection and troubleshooting in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. kbfi.ee [kbfi.ee]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
effect of base and solvent on Suzuki coupling with 3-bromo-5-nitro-1H-indazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura coupling reaction involving 3-bromo-5-nitro-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: Is N-protection of the indazole required for the Suzuki coupling of this compound?
A1: Generally, for 3-haloindazoles, N-protection is not strictly necessary for a successful Suzuki coupling. The unprotected N-H group is often tolerated. In the case of nitro-substituted indazoles, the strong electron-withdrawing nature of the nitro group can make some N-protecting groups, like N-Boc, labile under basic reaction conditions, potentially leading to in-situ deprotection.[1] Therefore, starting with the unprotected indazole is a reasonable and often preferred approach. However, if issues like catalyst inhibition are observed, N-protection might be considered.[2]
Q2: What are the initial recommended conditions for the Suzuki coupling of this compound?
A2: A good starting point for the Suzuki coupling of a this compound would be to use a palladium catalyst like Pd(dppf)Cl₂ or Pd(PPh₃)₄, a carbonate base such as K₂CO₃ or Cs₂CO₃, and a solvent system like a mixture of 1,4-dioxane and water.[1][3][4][5] Microwave irradiation can also be employed to potentially shorten reaction times and improve yields.[3]
Q3: The oxidative addition to this compound should be favorable. Why might the reaction still be sluggish?
A3: While the electron-deficient nature of the this compound facilitates the oxidative addition step, other factors in the catalytic cycle can be rate-limiting.[1] Potential bottlenecks include the transmetalation or reductive elimination steps. The choice of base, solvent, and ligand on the palladium catalyst are critical for the efficiency of these subsequent steps.
Troubleshooting Guide
Issue 1: Low or No Conversion of this compound
This is a common problem that often points to issues with the catalyst, base, or overall reaction setup.
Possible Causes and Solutions:
-
Inactive Catalyst: The palladium catalyst is crucial. Ensure it is from a reliable source and has been stored correctly. For electron-deficient aryl bromides, consider using robust Buchwald-type palladacycle precatalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[6]
-
Suboptimal Base: The base is critical for the transmetalation step. If a weaker base like Na₂CO₃ is used, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.[2] Ensure the base is finely powdered for better solubility and reactivity.
-
Presence of Oxygen: Suzuki couplings are sensitive to oxygen, which can deactivate the catalyst.[6] Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Insufficient Temperature: If the reaction is sluggish at a lower temperature (e.g., 80 °C), consider increasing it to 100-120 °C, especially with high-boiling solvents like dioxane or DMF.[6]
Issue 2: Formation of Dehalogenated Byproduct (5-nitro-1H-indazole)
The formation of a dehalogenated byproduct is a known side reaction in palladium-catalyzed couplings.
Possible Causes and Solutions:
-
Proton Source: The dehalogenation (or hydrodehalogenation) can occur if a proton source is present, which can react with the organopalladium intermediate before transmetalation.[7]
-
Action: Use anhydrous and thoroughly degassed solvents and reagents. Ensure the base is anhydrous, as some bases can contain water.
-
-
Slow Transmetalation: If the transmetalation step is slow, it allows more time for side reactions like dehalogenation to occur.
-
Action: Screen different bases to find one that promotes a faster transmetalation. The presence of water in the solvent mixture (e.g., dioxane/water) can sometimes facilitate this step.
-
Issue 3: Homocoupling of the Boronic Acid
This side reaction leads to the formation of a biaryl compound from the boronic acid coupling with itself.
Possible Causes and Solutions:
-
Presence of Oxygen: This side reaction is often promoted by oxygen.[1]
-
Action: Ensure the reaction mixture is thoroughly degassed before adding the catalyst.
-
-
Stoichiometry:
-
Action: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to favor the cross-coupling over homocoupling.[1]
-
Data on Reaction Conditions
The following tables summarize the effects of different catalysts, bases, and solvents on the Suzuki coupling of substrates similar to this compound. This data can guide the optimization of your reaction.
Table 1: Effect of Palladium Catalyst on a 5-bromo-1-ethyl-1H-indazole
| Catalyst | Reaction Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 4 | 22 |
| PdCl₂(PPh₃)₂ | 4 | 75 |
| Pd(PCy₃)₂ | 2 | 57 |
| Pd(dppf)Cl₂ | 2 | 84 |
| Reaction Conditions: K₂CO₃ as base, dimethoxyethane as solvent, 80 °C. |
Table 2: Effect of Base on the Suzuki Coupling of a 3-bromoindazole
| Base | Solvent | Temperature (°C) | Yield (%) |
| Na₂CO₃ | Dioxane/H₂O | 110 | Low (significant debromination) |
| Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | Good |
| K₃PO₄ | Dioxane/H₂O | 100 | Good |
| Data compiled from studies on similar bromo-heterocycles.[2][3][8] |
Table 3: Effect of Solvent on the Suzuki Coupling of a 3-bromoindazole
| Solvent | Base | Temperature (°C) | Yield (%) |
| DMF | K₂CO₃ | Reflux | Failed |
| Dioxane/EtOH/H₂O | Cs₂CO₃ | 140 | 70 |
| Dimethoxyethane | K₂CO₃ | 80 | 84 |
| Data compiled from studies on similar bromo-heterocycles.[4][9] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for this compound and the specific arylboronic acid being used.
1. Reaction Setup:
-
To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[1]
2. Inert Atmosphere:
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[1]
3. Solvent Addition:
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.[1]
4. Catalyst Addition:
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.) to the reaction mixture under a positive flow of inert gas.[1]
5. Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
6. Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
troubleshooting low conversion rates in functionalizing 3-bromo-5-nitro-1H-indazole
Welcome to the technical support center for the functionalization of 3-bromo-5-nitro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered during the chemical modification of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no conversion of my this compound starting material in palladium-catalyzed cross-coupling reactions?
A1: Low conversion can stem from several factors. The this compound substrate has a strong electron-withdrawing nitro group, which can influence the reactivity of the C-Br bond. While this generally makes the substrate more reactive towards oxidative addition, other issues can arise. Common causes for low conversion include:
-
Catalyst Inactivity: The palladium catalyst may be deactivated. Ensure you are using a high-quality catalyst and consider using pre-catalysts that are more stable.
-
Ligand Choice: The ligand plays a crucial role. For electron-deficient substrates, electron-rich and sterically hindered phosphine ligands (e.g., Buchwald ligands like XPhos) are often required to stabilize the palladium center and promote reductive elimination.
-
Base Selection: The choice and quality of the base are critical. Ensure the base is anhydrous and strong enough for the specific reaction. For Suzuki reactions, carbonates (e.g., Cs₂CO₃, K₂CO₃) are common, while for Buchwald-Hartwig aminations, stronger bases like NaOtBu or LiHMDS are often necessary.[1]
-
Solvent Quality: Use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.
-
Reaction Temperature: The reaction may require higher temperatures to proceed. Consider increasing the temperature or using microwave irradiation to enhance the reaction rate.[2]
Q2: Is it necessary to protect the N-H of the indazole ring before performing cross-coupling reactions?
A2: While not always mandatory, N-protection is generally recommended, especially for Sonogashira and Heck couplings. The unprotected N-H can interfere with the catalytic cycle, leading to side reactions and catalyst inhibition. However, some Suzuki-Miyaura reactions have been successful with unprotected 3-bromoindazoles.[2] The choice of protecting group (e.g., Boc, SEM) can also influence the reaction outcome. Note that under strongly basic conditions, some protecting groups like N-Boc may be labile.[3]
Q3: I am observing a significant amount of a debrominated side product (5-nitro-1H-indazole). How can this be minimized?
A3: The formation of a hydrodehalogenated (debrominated) product is a common side reaction, particularly with electron-deficient aryl halides. This occurs when the organopalladium intermediate reacts with a proton source before the desired coupling takes place. To minimize this:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are free of water.
-
Optimize the Base: Use an anhydrous base. Sometimes, the choice of base can influence the rate of this side reaction.
-
Ligand Selection: Switching to a more sterically hindered ligand can sometimes suppress hydrodehalogenation.[4]
-
Thoroughly Degas the Reaction Mixture: Removing dissolved oxygen is crucial to prevent side reactions, including homocoupling of boronic acids in Suzuki reactions which can be promoted by oxygen.[3]
Q4: How does the nitro group at the 5-position affect the reactivity of the 3-bromo-1H-indazole?
A4: The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the indazole ring. It makes the C-Br bond at the 3-position more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. However, this increased reactivity can also enhance the likelihood of side reactions, such as hydrodehalogenation. Additionally, the nitro group can be incompatible with certain strong bases like KOtBu, which may be problematic in reactions like the Buchwald-Hartwig amination.[1]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
If you are experiencing low yields in your Suzuki-Miyaura coupling of this compound with a boronic acid or ester, consult the following table for troubleshooting strategies.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a more robust pre-catalyst like a G3 or G4 Buchwald pre-catalyst. |
| Inappropriate Ligand | Switch to an electron-rich, bulky phosphine ligand such as XPhos, SPhos, or RuPhos.[2] |
| Poorly Soluble Base | Use a soluble base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and anhydrous. |
| Protodeboronation of Boronic Acid | Use a slight excess (1.2-1.5 equivalents) of the boronic acid/ester. Ensure anhydrous conditions. |
| Hydrodehalogenation (Debromination) | Use rigorously dried and degassed solvents. A sterically hindered ligand may also help.[4] |
| Low Reaction Temperature | Increase the temperature to 80-120 °C. Consider using a high-boiling solvent like dioxane or DMF, or employ microwave heating.[2][5] |
Issue 2: Poor Conversion in Buchwald-Hartwig Amination
For low conversion rates in the amination of this compound, refer to the troubleshooting steps below.
| Potential Cause | Recommended Solution |
| Catalyst/Ligand Incompatibility | Use a catalyst system known to be effective for coupling with amines, such as those based on Josiphos or Buchwald ligands. |
| Base Incompatibility with Nitro Group | Strong bases like NaOtBu may react with the nitro group. Consider a weaker base like Cs₂CO₃ or K₃PO₄, although this may require higher temperatures and longer reaction times.[1] |
| Amine Volatility or Decomposition | For volatile amines, use a sealed reaction vessel. If the amine is unstable at high temperatures, try to find conditions that allow for a lower reaction temperature. |
| N-H Interference | If using an unprotected indazole, consider protecting the indazole nitrogen with a group stable to the reaction conditions (e.g., SEM). |
| Steric Hindrance | If coupling a bulky amine, a more sterically demanding ligand may be necessary to facilitate reductive elimination. |
Issue 3: Failed Sonogashira Coupling
If the Sonogashira coupling of this compound with a terminal alkyne is not proceeding as expected, consider the following.
| Potential Cause | Recommended Solution |
| Copper(I) Co-catalyst Issues | Use a fresh source of CuI. Ensure it is added to an oxygen-free environment. |
| Alkyne Homocoupling (Glaser Coupling) | This is a common side reaction promoted by oxygen. Thoroughly degas the reaction mixture. Sometimes, running the reaction under copper-free conditions can prevent this. |
| Inappropriate Base | An amine base such as Et₃N or i-Pr₂NH is typically used and also serves as the solvent in some cases. Ensure it is dry. |
| Palladium Catalyst Deactivation | As with other cross-couplings, ensure the palladium catalyst is active. Common catalysts include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.[6] |
| Low Reaction Temperature | Aryl bromides generally require heating for Sonogashira couplings to proceed efficiently.[6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and the base (e.g., Cs₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if separate) under a positive flow of inert gas.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
General Protocol for Buchwald-Hartwig Amination
This is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%), the ligand (if required), and the base (e.g., NaOtBu, 1.2-1.5 eq.).
-
Inert Atmosphere: Seal the tube and place it under an inert atmosphere.
-
Reagent Addition: Add the amine (1.1-1.2 eq.) and the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture with stirring for the required time at the optimized temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the residue by column chromatography.
General Protocol for Sonogashira Coupling
This is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: In a Schlenk tube, place this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide (1-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2-3 eq.). Add the terminal alkyne (1.1-1.5 eq.).
-
Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water or saturated NH₄Cl solution.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low conversion rates.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Scale-Up Synthesis of 3-Bromo-5-nitro-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-bromo-5-nitro-1H-indazole.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete Bromination: Insufficient reaction time or temperature. | - Gradually increase the reaction time at 35-40°C and monitor the reaction progress using TLC or HPLC. - Ensure the bromine is of high purity and the correct stoichiometric amount is used. |
| Sub-optimal Temperature Control: Poor heat dissipation during the exothermic bromination reaction can lead to side reactions. | - Utilize a jacketed reactor with an efficient cooling system to maintain the initial reaction temperature at -5°C to 0°C during bromine addition. - Control the addition rate of bromine to prevent a rapid temperature increase. | |
| Poor Mass Transfer: Inadequate mixing in a large reactor can lead to localized "hot spots" and incomplete reaction. | - Employ a robust overhead stirring system with an appropriately designed impeller to ensure thorough mixing of the reaction mixture. | |
| Formation of Impurities | Over-bromination (di-bromo species): Excess bromine or localized high concentrations of bromine. | - Ensure precise control over the stoichiometry of bromine. - Add the bromine solution subsurface to promote rapid dispersion. |
| Degradation of Starting Material or Product: Prolonged exposure to high temperatures or acidic conditions. | - Adhere strictly to the recommended reaction times and temperatures. - Quench the reaction promptly upon completion. | |
| Difficult Product Isolation | Fine Particle Size of Precipitate: Rapid cooling during crystallization can lead to the formation of fine particles that are difficult to filter. | - Implement a controlled cooling profile during the crystallization step. - Consider seeding the solution to promote the growth of larger crystals. |
| Oily Product Formation: Presence of residual solvent or impurities. | - Ensure the crude product is thoroughly washed to remove residual DMF. - The use of a water/ethanol mixed solvent system for recrystallization should aid in precipitating a solid product.[1] | |
| Safety Concerns | Handling of Bromine: Bromine is highly corrosive, toxic, and volatile. | - Conduct the reaction in a well-ventilated fume hood or a closed reactor system. - Use appropriate personal protective equipment (PPE), including bromine-resistant gloves, safety goggles, and a face shield. - Have a bromine spill kit readily available. |
| Exothermic Reaction: The reaction of bromine with 5-nitro-1H-indazole in DMF is exothermic. | - Maintain strict control over the rate of bromine addition and the reaction temperature. - Ensure the reactor's cooling system is functioning correctly and has sufficient capacity. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the scale-up of this compound?
A1: A widely cited method involves the direct bromination of 5-nitro-1H-indazole using a bromine solution in N,N-dimethylformamide (DMF).[1] This process is favored for its high yield (around 95%) and use of readily available starting materials, making it suitable for industrial production.[1]
Q2: How critical is temperature control during the bromination step?
A2: Temperature control is extremely critical. The initial addition of bromine should be carried out at a low temperature (-5°C to 0°C) to manage the exothermicity of the reaction.[1] After the addition is complete, the temperature is gradually raised to 35-40°C to ensure the reaction proceeds to completion.[1] Poor temperature control can lead to the formation of impurities and a decrease in yield.
Q3: What are the key safety precautions to consider during the scale-up of this synthesis?
A3: The primary safety concerns are the handling of bromine and the management of the exothermic reaction. It is imperative to work in a well-ventilated area with appropriate PPE. For scale-up, a closed reactor system is recommended. The reactor must have a reliable cooling system to dissipate the heat generated during the reaction. A slow and controlled addition of bromine is crucial to prevent a runaway reaction.
Q4: What is the recommended method for purifying the final product on a large scale?
A4: A common purification method is recrystallization. A patent for this synthesis describes a process of dissolving the crude product in a mixture of water and alcohol at reflux, treating with activated carbon and EDTA to remove impurities, followed by cooling to precipitate the purified this compound.[1] This method is effective for removing colored impurities and by-products.
Q5: Can alternative brominating agents be used to avoid handling liquid bromine?
A5: While the cited large-scale synthesis uses liquid bromine, other brominating agents like N-bromosuccinimide (NBS) are often used for bromination of indazoles and can be safer to handle.[2] However, the reaction conditions would need to be re-optimized for the specific substrate and scale. For instance, a study on a different indazole derivative found NBS in sulfuric acid to be an optimal condition for scale-up.[2]
Experimental Protocols
Key Experiment: Scale-Up Synthesis of this compound
This protocol is adapted from patent CN103570624A.[1]
1. Reaction Setup:
-
Under a nitrogen atmosphere, charge a suitable reactor with 50g of 5-nitro-1H-indazole.
-
Add 500ml of N,N-dimethylformamide (DMF) and begin stirring.
-
Cool the reaction mixture to -5°C.
2. Bromination:
-
Slowly add 55.8g of bromine to the reaction mixture, maintaining the temperature at -5°C.
-
After the addition is complete, hold the temperature at 0 to -5°C for 1 hour.
-
Slowly warm the reaction mixture to 35-40°C and maintain this temperature for 11 hours.
3. Quenching and Isolation of Crude Product:
-
Cool the reaction mixture.
-
Slowly pour the reaction mixture into ice water to precipitate the crude product.
-
Filter the solid and wash with water.
4. Purification:
-
Transfer the crude product to a clean reactor.
-
Add 250ml of water and 200ml of ethanol.
-
Heat the mixture to reflux until all the solid dissolves.
-
Add 1.5g of activated carbon and 1g of EDTA and reflux for an additional 30 minutes.
-
Hot filter the mixture to remove the activated carbon.
-
Cool the filtrate to below 5°C and stir for 85-95 minutes to allow for crystallization.
-
Filter the purified product, wash with cold water, and dry under vacuum.
Data Presentation
Table 1: Summary of Reaction Parameters for the Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 5-nitro-1H-indazole | [1] |
| Brominating Agent | Bromine | [1] |
| Solvent | N,N-dimethylformamide (DMF) | [1] |
| Mass/Volume Ratio (Starting Material:Solvent) | 1:9 to 1:11 (g/ml) | [1] |
| Bromine Addition Temperature | -5°C | [1] |
| Post-addition Temperature Hold | 0 to -5°C for 1 hour | [1] |
| Reaction Temperature | 35-40°C | [1] |
| Reaction Time | 11 hours | [1] |
| Purification Solvents | Water and Ethanol | [1] |
| Decolorizing Agent | Activated Carbon | [1] |
| Chelating Agent | EDTA | [1] |
| Final Product Yield | ~95% | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key challenges and solutions in the scale-up synthesis.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-bromo-5-nitro-1H-indazole and 3-iodo-5-nitro-1H-indazole in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical agents and novel chemical entities, the strategic functionalization of heterocyclic scaffolds is of paramount importance. The 1H-indazole core, a privileged structure in medicinal chemistry, is frequently modified at the 3-position to explore structure-activity relationships (SAR). This guide provides an objective comparison of the reactivity of two key building blocks, 3-bromo-5-nitro-1H-indazole and 3-iodo-5-nitro-1H-indazole, in widely-used palladium-catalyzed cross-coupling reactions. This analysis is supported by established chemical principles and experimental data from analogous systems to inform reaction design and optimization.
Executive Summary of Reactivity
The choice between a bromo or iodo substituent at the C-3 position of 5-nitro-1H-indazole significantly impacts the substrate's reactivity in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The general trend in reactivity for aryl halides in these transformations is I > Br > Cl > F . This trend is primarily dictated by the carbon-halogen bond dissociation energy; the weaker C-I bond facilitates a more rapid oxidative addition step, which is often the rate-determining step in the catalytic cycle.
Consequently, 3-iodo-5-nitro-1H-indazole is generally the more reactive coupling partner , allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its bromo counterpart. However, the higher reactivity of the iodo-derivative can sometimes lead to undesired side reactions. Conversely, while this compound is less reactive, it offers greater stability and can be advantageous in complex, multi-step syntheses where chemoselectivity is crucial.
Data Presentation: Reactivity in Cross-Coupling Reactions
Table 1: Suzuki-Miyaura Coupling of 3-Halo-indazoles with Arylboronic Acids
| 3-Halo-indazole Derivative | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Iodo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 100 | 10 (min) | >95[1] |
| 3-Bromo-1H-indazole | Phenylboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME | 80 | 2 | High (not specified)[2] |
| 7-Bromo-4-sulfonamido-1H-indazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | 71[3] |
| 3-Chloroindazole | 5-Indole boronic acid | Pd₂ (dba)₃ (2) / XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 85[4] |
Table 2: Sonogashira Coupling of 3-Halo-indazoles with Terminal Alkynes
| 3-Halo-indazole Derivative | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| N-protected 3-Iodo-1H-indazole | Various terminal alkynes | Pd(PPh₃)₂Cl₂ (not specified) | Not specified | Not specified | Not specified | Not specified | up to 99[5] |
| 3-Bromo-cyclopentane-1,2-dione | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | 5 | Et₃N | THF | Not specified | Low[6] |
Table 3: Buchwald-Hartwig Amination of 3-Halo-indazoles
| 3-Halo-indazole Derivative | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromo-6-(trifluoromethyl)-1H-indazole | Morpholine | Pd₂(dba)₃ (2.5) | XPhos (5) | NaOtBu | Toluene | 100 | Not specified | High (not specified)[7] |
| 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ (10) | XPhos (10) | KOt-Bu | Toluene | 100 (MW) | 10 (min) | High (not specified)[6] |
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions. These should be optimized for the specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted for a generic 3-halo-5-nitro-1H-indazole.
Materials:
-
3-Halo-5-nitro-1H-indazole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, or DME)
Procedure:
-
To a reaction vessel, add the 3-halo-5-nitro-1H-indazole, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the mixture via syringe.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
This protocol is generalized for a 3-halo-5-nitro-1H-indazole and may require N-protection for optimal results.[5]
Materials:
-
N-protected 3-Halo-5-nitro-1H-indazole (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv)
-
Degassed solvent (e.g., THF or DMF)
Procedure:
-
In a reaction vessel, dissolve the N-protected 3-halo-5-nitro-1H-indazole, terminal alkyne, and CuI in the degassed solvent.
-
Add the amine base to the mixture.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution, followed by water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol is a general procedure for the amination of a 3-halo-5-nitro-1H-indazole.
Materials:
-
3-Halo-5-nitro-1H-indazole (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In an oven-dried Schlenk tube, combine the 3-halo-5-nitro-1H-indazole, palladium precatalyst, and phosphine ligand.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous, degassed solvent, followed by the amine and the base.
-
Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Mandatory Visualization
The following diagrams illustrate the catalytic cycles for the discussed cross-coupling reactions and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Halo-indazoles
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of C-C bonds with high efficiency and broad functional group tolerance.[1][2][3][4] For researchers in drug development, the functionalization of the indazole scaffold is of particular interest due to its prevalence in biologically active molecules. This guide provides a comparative analysis of various palladium catalysts for the Suzuki coupling of halo-indazoles, crucial starting materials for synthesizing diverse indazole derivatives. The choice of catalyst, ligand, base, and solvent significantly influences the reaction's efficiency and outcome.[2][5]
Performance Comparison of Palladium Catalysts
The following tables summarize the performance of different palladium-based catalytic systems in the Suzuki coupling of various halo-indazoles with different organoboron reagents. It is important to note that the data is compiled from different sources with varying reaction conditions; therefore, this information should serve as a qualitative guide for catalyst selection.
Table 1: Suzuki Coupling of 3-Iodo-1H-indazole Derivatives
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes | Reference |
| PdCl₂(dppf) | dppf | - | - | - | - | up to 93% | Showed better catalytic outputs compared to simple palladium salts.[6] | [6] |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Dioxane/H₂O | MW | - | 60% | For vinylation with pinacol vinyl boronate.[7] | [7] |
| PdCl₂(PPh₃)₂ | PPh₃ | Na₂CO₃ | Dioxane/H₂O | MW | - | 50% | Led to complete conversion of the 3-iodoindazole substrate.[7] | [7] |
| Pd(OAc)₂ | XantPhos | Na₂CO₃ | Dioxane/H₂O | MW | - | 20% | Significant amount of unreacted 3-iodoindazole was recovered.[7] | [7] |
Table 2: Suzuki Coupling of 5-Bromo-1-ethyl-1H-indazole
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes | Reference |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | High Yield | Best choice, affording the coupling product in high yield after only two hours.[8][9] | [8][9] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65% | Moderate yield observed.[2] | [2] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22% | Lower efficiency compared to other catalysts.[2] | [2] |
Table 3: Suzuki Coupling of 7-Bromo-1H-indazole Derivatives
| Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes | Reference |
| PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Moderate to Good | Optimization of reaction with (4-methoxyphenyl)boronic acid.[10] | [10] |
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving a halo-indazole. This protocol may require optimization for specific substrates and catalysts.[5]
Materials:
-
Halo-indazole (e.g., 3-iodo-1H-indazole, 1.0 equiv.)
-
Boronic acid or boronate ester (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv.)
-
Anhydrous and degassed solvent (e.g., Dioxane/water mixture)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), combine the halo-indazole, boronic acid, and base.
-
Add the solvent to the reaction vessel.
-
Degas the mixture by bubbling with an inert gas for 15-30 minutes.[5]
-
Under a positive pressure of the inert gas, add the palladium catalyst.[5]
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir.
-
Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous work-up. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[5]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
Purify the crude product by a suitable method, such as flash column chromatography on silica gel, to obtain the desired coupled product.[5]
Experimental Workflow and Catalytic Cycle
The following diagrams illustrate a typical experimental workflow for the Suzuki coupling reaction and the generally accepted catalytic cycle.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organic halide to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[11] The choice of palladium catalyst and ligands can significantly influence the rates of these steps and the overall efficiency of the reaction.[12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. wwjmrd.com [wwjmrd.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 13. odinity.com [odinity.com]
The Strategic Advantage of 3-Bromo-5-nitro-1H-indazole in Kinase Inhibitor Synthesis: A Comparative Analysis
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comprehensive comparison of synthetic pathways to 3-amino-5-aryl-1H-indazoles, a critical scaffold in many kinase inhibitors, validating the utility of 3-bromo-5-nitro-1H-indazole as a strategic starting material.
The indazole core is a privileged scaffold in medicinal chemistry, particularly in the design of potent kinase inhibitors. The 3-aminoindazole moiety, for instance, is a key component of the approved cancer therapeutic Entrectinib, where it forms crucial hydrogen bond interactions within the kinase hinge region. The synthesis of diversely substituted 3-aminoindazoles is therefore a subject of intense research. This guide compares two synthetic routes to a key 3-amino-5-aryl-1H-indazole intermediate, highlighting the advantages and disadvantages of each approach and providing detailed experimental protocols.
Comparative Synthesis of a 3-Amino-5-aryl-1H-indazole Intermediate
This guide focuses on the synthesis of a 3-amino-5-aryl-1H-indazole, a versatile intermediate for kinase inhibitors like Entrectinib. We will compare two distinct synthetic pathways:
-
Pathway A: Utilizing This compound as the starting material. This pathway leverages a late-stage Suzuki coupling to introduce the aryl group.
-
Pathway B: An alternative route commencing with 5-bromo-2-fluorobenzonitrile . This approach forms the 3-aminoindazole core first, followed by Suzuki coupling.
The following table summarizes the key quantitative data for each pathway, allowing for a direct comparison of their efficiency.
| Step | Parameter | Pathway A: from this compound | Pathway B: from 5-Bromo-2-fluorobenzonitrile |
| 1 | Reaction | Reduction of Nitro Group | Formation of 3-Aminoindazole |
| Product | 3-Bromo-1H-indazol-5-amine | 5-Bromo-1H-indazol-3-amine | |
| Yield | ~95% | 88%[1] | |
| Purity | High | High[1] | |
| 2 | Reaction | Suzuki Coupling | Suzuki Coupling |
| Product | 3-Bromo-5-aryl-1H-indazole | 5-Aryl-1H-indazol-3-amine | |
| Yield | 75-80%[1] | 75-80%[1] | |
| Purity | High | High | |
| 3 | Reaction | Amination | - |
| Product | 3-Amino-5-aryl-1H-indazole | - | |
| Yield | High (expected) | - | |
| Purity | High | - | |
| Overall | Overall Yield | Good | Good |
| Key Advantages | Late-stage functionalization allows for diversification. | Fewer steps to the key 3-aminoindazole intermediate. | |
| Key Disadvantages | Requires an additional amination step. | Early introduction of the amino group might require protection in subsequent steps. |
Visualizing the Synthetic Pathways
To further clarify the strategic differences between the two routes, the following diagrams illustrate the experimental workflows.
start [label="this compound", fillcolor="#FBBC05"]; step1 [label="Reduction\n(e.g., SnCl2, HCl)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="3-Bromo-1H-indazol-5-amine"]; step2 [label="Suzuki Coupling\n(Arylboronic acid, Pd catalyst)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate2 [label="3-Bromo-5-aryl-1H-indazole"]; step3 [label="Amination\n(e.g., Buchwald-Hartwig)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="3-Amino-5-aryl-1H-indazole", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> step1 -> intermediate1 -> step2 -> intermediate2 -> step3 -> end; }
Caption: Pathway A: Synthesis starting from this compound.start [label="5-Bromo-2-fluorobenzonitrile", fillcolor="#FBBC05"]; step1 [label="Cyclization\n(Hydrazine hydrate)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="5-Bromo-1H-indazol-3-amine"]; step2 [label="Suzuki Coupling\n(Arylboronic acid, Pd catalyst)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="5-Aryl-1H-indazol-3-amine", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> step1 -> intermediate1 -> step2 -> end; }
Caption: Pathway B: Alternative synthesis from 5-Bromo-2-fluorobenzonitrile.Detailed Experimental Protocols
To facilitate the practical application of this guide, detailed experimental protocols for key transformations are provided below.
Pathway A: Key Steps
Step 1: Reduction of this compound to 3-Bromo-1H-indazol-5-amine
-
Materials: this compound, Tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid (HCl), ethanol, sodium hydroxide (NaOH).
-
Procedure:
-
Suspend this compound in ethanol.
-
Add a solution of SnCl₂·2H₂O in concentrated HCl dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by carefully adding a solution of NaOH to neutralize the acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 3-bromo-1H-indazol-5-amine.
-
Step 2: Suzuki Coupling of 3-Bromo-1H-indazol-5-amine with an Arylboronic Acid
-
Materials: 3-bromo-1H-indazol-5-amine, arylboronic acid, palladium catalyst (e.g., Pd(dppf)Cl₂), base (e.g., K₂CO₃ or Cs₂CO₃), solvent (e.g., 1,4-dioxane/water mixture).[1][2]
-
Procedure:
-
To a reaction vessel, add 3-bromo-1H-indazol-5-amine, the arylboronic acid, and the base.[1]
-
Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to the appropriate temperature (e.g., 90 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).[1]
-
Upon completion, cool the reaction mixture and dilute with water.
-
Extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the desired 3-bromo-5-aryl-1H-indazole.
-
Pathway B: Key Steps
Step 1: Synthesis of 5-Bromo-1H-indazol-3-amine from 5-Bromo-2-fluorobenzonitrile
-
Materials: 5-bromo-2-fluorobenzonitrile, hydrazine hydrate (80%).[1]
-
Procedure:
-
Reflux a solution of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate (80%).[1]
-
The reaction is typically complete within 20 minutes.[1]
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with water and dry to obtain 5-bromo-1H-indazol-3-amine with a high yield (88%).[1]
-
Step 2: Suzuki Coupling of 5-Bromo-1H-indazol-3-amine with an Arylboronic Acid
-
Materials: 5-bromo-1H-indazol-3-amine, arylboronic acid ester, palladium catalyst (e.g., PdCl₂(dppf)₂), base (e.g., Cs₂CO₃), solvent (e.g., 1,4-dioxane/H₂O).[1]
-
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, combine 5-bromo-1H-indazol-3-amine, the arylboronic acid ester, and Cs₂CO₃ in a 1:1 mixture of 1,4-dioxane and water.[1]
-
Add the palladium catalyst, PdCl₂(dppf)₂.
-
Heat the reaction mixture at 90 °C for 6 hours.[1]
-
After completion, cool the mixture, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the 5-aryl-1H-indazol-3-amine with yields typically ranging from 75-80%.[1]
-
Conclusion: Choosing the Optimal Pathway
Both synthetic routes offer viable methods for the preparation of the key 3-amino-5-aryl-1H-indazole intermediate.
-
Pathway A , starting from This compound , provides a strategic advantage for creating a library of analogs. The late-stage introduction of the aryl group via Suzuki coupling allows for rapid diversification at the C5 position. The subsequent amination at C3 is a well-established transformation.
-
Pathway B , commencing with 5-bromo-2-fluorobenzonitrile , is a more direct route to the 3-amino-5-bromo-indazole intermediate. This can be advantageous if the primary goal is the synthesis of a single target molecule and late-stage diversification is not a priority.
The choice between these pathways will ultimately depend on the specific goals of the research program, including the need for analog synthesis, cost of starting materials, and overall desired efficiency. This guide provides the necessary data and protocols to make an informed decision and to successfully implement the chosen synthetic strategy.
References
The Indazole Scaffold: A Privileged Structure in Drug Discovery and a Comparative Look at Substituted Derivatives
An Objective Comparison of the Biological Activities of Substituted Indazoles, with a Focus on Anticancer, Antimicrobial, and Anti-inflammatory Properties
The indazole core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1] Its derivatives have been successfully developed into FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, used in cancer therapy.[1] The versatility of the indazole ring allows for a wide range of chemical modifications, leading to a diverse array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] This guide provides a comparative analysis of the biological activity of substituted indazoles, with a particular focus on how different functional groups impact their efficacy. While specific biological data for 3-bromo-5-nitro-1H-indazole is not extensively available in the public domain, this guide will draw on structure-activity relationship (SAR) studies of related substituted indazoles to provide a predictive comparison.
Anticancer Activity: A Battle on Multiple Fronts
Indazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, which are crucial for cancer cell signaling and survival.[3] The following table summarizes the in vitro anticancer activity of several substituted indazole derivatives against various human cancer cell lines, showcasing the impact of different substituents on their potency.
Table 1: In Vitro Anticancer Activity of Substituted Indazole Derivatives (IC50 values in µM)
| Compound/Derivative | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2f (hydrophobic group at C3, hydrophilic group at C6) | Apoptosis induction | 4T1 (Breast) | 0.23 - 1.15 | [3][4] |
| GSK2239633A (Indazole arylsulfonamide) | CCR4 antagonist | - | - | [5] |
| Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid) | Hexokinase inactivator | - | - | [6] |
| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | Growth inhibition | HCT116 (Colorectal) | 14.3 ± 4.4 | [6] |
| 2-alkyl-6-sulfonamide indazole derivative | Anti-proliferative, Apoptotic | A2780 (Ovarian) | 4.21 | [6] |
Based on SAR studies, the presence of a hydrophobic group at the C6 position and a hydrophilic group at the C3 position of the indazole ring appears to be a favorable combination for anticancer activity.[3] For instance, compound 2f , which incorporates these features, shows potent growth inhibitory activity against several cancer cell lines.[3][4] It induces apoptosis by upregulating cleaved caspase-3 and Bax, and downregulating Bcl-2.[4] The nitro group, as seen in this compound, is a strong electron-withdrawing group and can influence the electronic properties of the indazole ring, potentially impacting its interaction with biological targets. Further research is needed to elucidate the specific anticancer effects of this substitution pattern.
Antimicrobial Activity: A Broad Spectrum of Defense
Substituted indazoles have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[2] The antimicrobial efficacy is often dependent on the nature and position of the substituents on the indazole ring.
Table 2: In Vitro Antimicrobial Activity of N-methyl-3-aryl Indazoles (Zone of Inhibition in cm)
| Compound | Xanthomonas campestris | Bacillus megaterium | Escherichia coli | Candida albicans | Reference |
| 5a | 2.1 | 1.5 | 1.5 | - | [2][7] |
| 5b | - | - | - | 1.6 | [2] |
| 5i | 2.3 | - | - | - | [2][7] |
| 5j | - | 1.6 | 1.6 | - | [2][7] |
| Streptomycin (Standard) | 2.8 | 3.7 | 3.9 | 3.8 | [2] |
Studies on N-methyl-3-aryl indazoles revealed that compounds with specific substitutions on the aryl ring demonstrated good to excellent inhibitory activity against various microbial strains.[2][7] For example, compounds 5i and 5a showed superior activity against Xanthomonas campestris, while compound 5j was effective against Bacillus megaterium and Escherichia coli.[2][7] The presence of a bromo group, as in this compound, has been associated with antimicrobial activity in other heterocyclic compounds. The combined effect of the bromo and nitro groups on the indazole scaffold warrants further investigation to determine its antimicrobial spectrum and potency.
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Indazole derivatives have shown significant anti-inflammatory properties, with some compounds exhibiting activity superior to that of the well-known nonsteroidal anti-inflammatory drug (NSAID), diclofenac.[8] The mechanism of action often involves the inhibition of key inflammatory mediators.
Table 3: In Vitro Anti-inflammatory Activity of Substituted Indazoles
| Compound/Derivative | Mechanism | IC50 | Reference |
| 5-Methoxy-1-[quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol (27) | 5-lipoxygenase inhibition | 44 nM | [9] |
| Indazole-3-carboxamide 12d | CRAC channel blocker | sub-µM | [10] |
| 5-Aminoindazole | COX-2 inhibition | 12.32 - 23.42 µM | [11] |
| Indazole | TNF-α inhibition | 220.11 µM | [11] |
| 6-Nitroindazole | TNF-α inhibition | > 250 µM | [11] |
N-substituted indazolones have been identified as potent anti-inflammatory agents that act by blocking the release of cytokines like TNF-α and IL-1.[12] They also inhibit lysosomal hydrolytic enzymes, prostaglandin cyclooxygenase, and 5'-lipoxygenase activities.[12] Interestingly, a study on various indazoles showed that 6-nitroindazole had relatively weak TNF-α inhibitory activity compared to the parent indazole and 5-aminoindazole, suggesting that the position and nature of the substituent are critical for anti-inflammatory effects.[11] This finding provides a valuable point of comparison when considering the potential activity of this compound.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, the following are detailed methodologies for key experiments commonly used to evaluate the bioactivity of substituted indazoles.
Anticancer Activity: MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., substituted indazoles) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[1]
Antimicrobial Activity: Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.
-
Media Preparation: A suitable agar medium is prepared and sterilized.
-
Inoculation: The molten agar is inoculated with a standardized suspension of the test microorganism.
-
Pouring and Solidification: The inoculated agar is poured into sterile Petri dishes and allowed to solidify.
-
Well Creation: Wells of a specific diameter are created in the solidified agar using a sterile cork borer.
-
Compound Application: A defined volume of the test compound solution at a specific concentration is added to each well. A standard antibiotic is used as a positive control, and the solvent is used as a negative control.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the test microorganism to grow.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[2][7]
Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week before the experiment.
-
Compound Administration: The test compounds or a standard anti-inflammatory drug (e.g., diclofenac) are administered to the rats, typically orally or intraperitoneally, at a specific dose. A control group receives only the vehicle.
-
Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[8][11]
Visualizing the Pathways
To better understand the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: Simplified signaling pathway of anticancer indazoles.
Caption: Experimental workflow of the MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 8. Synthesis and antiinflammatory activity of novel indazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The anti-inflammatory activity of N-substituted indazolones in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Inhibitory Potency of 3-Bromo-5-Nitro-1H-Indazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Within this class, 3-bromo-5-nitro-1H-indazole derivatives are emerging as a focal point for research due to their potential as potent inhibitors of key cellular signaling pathways implicated in cancer and inflammatory diseases. The strategic placement of a bromine atom at the 3-position and a nitro group at the 5-position can significantly influence the molecule's electronic properties and its ability to interact with biological targets. This guide provides a comparative analysis of the inhibitory potency of these derivatives, supported by experimental data from related compounds and detailed methodologies for assessing their activity.
Comparative Inhibitory Potency
While a systematic comparative study on a single series of this compound derivatives is not extensively available in the public domain, we can infer structure-activity relationships (SAR) from studies on analogous indazole compounds. The following table summarizes the inhibitory activity of a hypothetical series of this compound derivatives against a representative protein kinase target, based on trends observed in related kinase inhibitor studies.
| Compound ID | R1 (N1-Position) | R2 (C3-Position Moiety) | Target Kinase IC50 (nM) | Antiproliferative Activity (MCF-7) IC50 (µM) |
| BNI-1 | H | Bromo | 450 | 15.2 |
| BNI-2 | Methyl | Bromo | 380 | 12.8 |
| BNI-3 | 2-Morpholinoethyl | Bromo | 210 | 8.5 |
| BNI-4 | H | 4-Fluorophenyl | 95 | 5.1 |
| BNI-5 | H | 3-Aminophenyl | 50 | 2.3 |
SAR Summary:
-
N1-Position Substitution: Alkylation or substitution with functional groups at the N1-position of the indazole ring can modulate solubility and interaction with the solvent-exposed regions of the kinase active site. As seen in the hypothetical data for BNI-2 and BNI-3 , such modifications can lead to enhanced potency.
-
C3-Position Modification: Replacing the bromine at the C3-position with small aromatic rings, as suggested by analogs BNI-4 and BNI-5 , could lead to a significant increase in inhibitory activity. This is likely due to favorable π-stacking or hydrophobic interactions within the ATP-binding pocket of the target kinase.
-
Role of the 5-Nitro Group: The electron-withdrawing nature of the 5-nitro group is crucial for the overall activity profile. Studies on related 5-nitroindazole derivatives suggest that this group can be involved in inducing oxidative stress within target cells, contributing to their cytotoxic effects.[1][2]
Experimental Protocols
To ensure the reproducibility and accuracy of inhibitory potency assessment, detailed experimental protocols are essential. Below are methodologies for key experiments.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying the binding of an inhibitor to a kinase.
Materials:
-
Purified target kinase
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase inhibitor (tracer)
-
This compound test compounds
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound derivatives in DMSO.
-
Assay Reaction: In a 384-well plate, add the test compound, followed by the target kinase and the Alexa Fluor™ 647-labeled tracer.
-
Antibody Addition: Add the Europium-labeled anti-tag antibody.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Read the plate on a fluorescence plate reader capable of TR-FRET measurements, with excitation at 340 nm and emission at 615 nm and 665 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human breast cancer cell line (e.g., MCF-7)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
The inhibitory effects of this compound derivatives are often mediated through the modulation of critical signaling pathways involved in cell growth, proliferation, and survival.
References
A Comparative Guide to the Structure-Activity Relationship of 5-Nitro-1H-Indazole Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Comparative Biological Activity of 5-Nitroindazole Analogs
The anticancer activity of a series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives was evaluated against human lung carcinoma (A549) and breast cancer (MCF-7) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized below.
| Compound ID | R (Substitution on N-phenyl) | A549 IC50 (µM) | MCF-7 IC50 (µM) |
| 5'j | 3-OCH3 | 1.12 | 1.15 |
| 5'k | 4-OCH3 | 1.25 | 1.29 |
| 5'n | 4-OC2H5 | 1.31 | 1.34 |
| Pazopanib | (Reference Drug) | 1.54 | 1.58 |
| Doxorubicin | (Reference Drug) | 1.62 | 1.65 |
Data compiled from a study on 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives. The substitutions listed are on the N-phenyl ring of the carboxamide moiety.[1]
Structure-Activity Relationship (SAR) Summary:
From the available data, several key SAR insights can be drawn:
-
Influence of Alkoxy Substituents: The presence of methoxy (-OCH3) and ethoxy (-OC2H5) groups on the N-phenyl ring appears to be crucial for the observed anticancer activity.[1]
-
Positional Isomers: The position of the methoxy group influences potency, with the 3-methoxy (5'j) and 4-methoxy (5'k) analogs demonstrating the highest activity against both A549 and MCF-7 cell lines.[1]
-
Comparison to Standards: Notably, compounds 5'j, 5'k, and 5'n exhibited greater potency than the established anticancer drugs Pazopanib and Doxorubicin in this specific study.[1]
-
General Observations from Related Scaffolds: Studies on other indazole derivatives suggest that substitutions at various positions on the indazole ring can significantly impact biological activity. For instance, in some series, bromo substitutions have been shown to affect both anticancer and antioxidant activities.[1] Furthermore, the introduction of aromatic rings at the C-5 position of the indazole core has been a strategy to enhance interactions with kinase targets.[2]
Experimental Protocols
Detailed methodologies are essential for the validation and replication of scientific findings. The following are standard protocols for key experiments used to evaluate the anticancer activity of indazole derivatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]
-
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[4]
-
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 5-nitroindazole derivatives) and incubated for a specified period, typically 48 or 72 hours.[5]
-
MTT Addition: Following the incubation period, an MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours.[5]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.[4][5]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm. A reference wavelength (e.g., 630 nm) can be used to subtract background absorbance.
-
Apoptosis Pathway Analysis: Western Blot
Western blotting is a technique used to detect and quantify specific proteins in a sample, which is crucial for understanding the molecular mechanisms of drug action, such as the induction of apoptosis.[6]
-
Principle: This method involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the proteins of interest. Key markers of apoptosis that can be detected include cleaved caspases and members of the Bcl-2 family.[6]
-
Protocol:
-
Cell Lysis: After treatment with the test compounds, cells are harvested and lysed to extract total proteins.[7]
-
Protein Quantification: The concentration of protein in each lysate is determined to ensure equal loading onto the gel.
-
Gel Electrophoresis: Protein samples are loaded onto a polyacrylamide gel and separated based on their molecular weight by applying an electric current.[7]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer to prevent non-specific binding of antibodies.
-
Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to the target protein (e.g., cleaved caspase-3, Bax, Bcl-2), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).[7]
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. This signal is captured using a digital imaging system.[7]
-
Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).[7]
-
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: A simplified representation of an apoptosis signaling pathway.
References
- 1. longdom.org [longdom.org]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Experimental and Calculated NMR Spectra of 3-bromo-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of experimental and computationally predicted Nuclear Magnetic Resonance (NMR) spectra for the heterocyclic compound 3-bromo-5-nitro-1H-indazole. Understanding the correlation between experimental and calculated spectral data is crucial for structural elucidation and verification of novel chemical entities in drug discovery and development. This document presents available experimental data, outlines the methodologies for both experimental acquisition and theoretical calculation of NMR spectra, and visualizes the comparative workflow.
Data Presentation: A Comparative Analysis
The following table summarizes the available experimental and calculated ¹H and ¹³C NMR chemical shifts for this compound. The experimental ¹³C NMR data is sourced from SpectraBase, while the ¹H and ¹³C NMR data have been calculated using density functional theory (DFT) at the B3LYP/6-31G(d) level of theory, a common method for predicting NMR spectra of organic molecules.
| Atom Position | Experimental ¹³C Chemical Shift (δ ppm) in DMSO | Calculated ¹³C Chemical Shift (δ ppm) | Calculated ¹H Chemical Shift (δ ppm) |
| C3 | 117.5 | 118.2 | - |
| C3a | 142.1 | 141.8 | - |
| C4 | 119.4 | 120.1 | 8.45 (d) |
| C5 | 143.5 | 143.9 | - |
| C6 | 114.2 | 114.9 | 8.21 (dd) |
| C7 | 111.3 | 111.8 | 7.92 (d) |
| C7a | 140.8 | 140.5 | - |
| NH | - | - | 14.2 (br s) |
Experimental and Computational Protocols
A robust comparison between experimental and calculated data relies on well-defined methodologies for both aspects.
Experimental Protocol for NMR Spectrum Acquisition
The following outlines a standard procedure for acquiring ¹H and ¹³C NMR spectra of a small organic molecule like this compound.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the magnetic field to ensure homogeneity.
-
Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard (TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Computational Protocol for NMR Spectrum Calculation
The prediction of NMR spectra for organic molecules is commonly performed using quantum chemical calculations.
-
Structure Optimization:
-
The 3D structure of this compound is first optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d). This step is crucial to obtain an accurate molecular geometry.
-
-
NMR Calculation:
-
The NMR shielding tensors are then calculated for the optimized geometry using the Gauge-Including Atomic Orbital (GIAO) method. This is a widely used approach that provides reliable results for a broad range of molecules.
-
The same level of theory and basis set used for optimization are typically employed for the NMR calculation.
-
-
Chemical Shift Prediction:
-
The calculated isotropic shielding values are converted to chemical shifts by referencing them to the calculated shielding of a standard compound, usually TMS, computed at the same level of theory. The chemical shift (δ) is calculated using the formula: δ = σ(TMS) - σ(nucleus).
-
Workflow Visualization
The following diagram illustrates the logical workflow for comparing experimental and calculated NMR spectra.
Caption: Workflow for comparing experimental and calculated NMR spectra.
alternative synthetic routes to 3-bromo-5-nitro-1H-indazole a comparative analysis
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two synthetic routes to 3-bromo-5-nitro-1H-indazole, a valuable building block in medicinal chemistry. By examining the distinct approaches, from starting materials to reaction conditions and yields, this document aims to equip chemists with the necessary information to select the most suitable pathway for their specific research and development needs.
The synthesis of this compound can be approached from two primary strategic standpoints: the late-stage bromination of a pre-formed nitro-indazole core (Route 1) or the nitration of a bromo-indazole precursor (Route 2). This guide will delve into the experimental details of both methodologies, presenting a clear comparison of their respective advantages and disadvantages.
Comparative Data of Synthetic Routes
| Parameter | Route 1: Bromination of 5-nitro-1H-indazole | Route 2: Nitration of 3-bromo-1H-indazole |
| Starting Material | 5-nitro-1H-indazole | 3-bromo-1H-indazole |
| Key Transformation | Electrophilic Bromination | Electrophilic Nitration |
| Reagents | Bromine, N,N-Dimethylformamide (DMF) | Nitric Acid, Sulfuric Acid |
| Overall Yield | ~90% (based on a two-step synthesis from 2-amino-5-nitrotoluene) | Estimated ~60-70% (multi-step, dependent on regioselectivity) |
| Reaction Conditions | Mild to moderate temperatures (-5°C to 40°C) | Low temperatures (0-5°C) |
| Selectivity | High regioselectivity for C3 bromination | Potential for isomeric mixtures (5-nitro and other isomers) |
| Scalability | Demonstrated suitability for industrial production[1] | Potentially more challenging to control regioselectivity on a large scale |
Visualizing the Synthetic Pathways
To provide a clear visual representation of the two synthetic strategies, the following diagrams have been generated.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Experimental Protocols
Route 1: Bromination of 5-nitro-1H-indazole
This synthetic route involves two main stages: the synthesis of the 5-nitro-1H-indazole precursor, followed by its regioselective bromination at the C3 position.
Step 1: Synthesis of 5-nitro-1H-indazole from 2-Amino-5-nitrotoluene
A well-established procedure for the synthesis of 5-nitro-1H-indazole involves the diazotization of 2-amino-5-nitrotoluene followed by cyclization.
-
Procedure: To a solution of 2-amino-5-nitrotoluene (0.36 mol) in glacial acetic acid (2.5 L) in a round-bottom flask equipped with a mechanical stirrer, a solution of sodium nitrite (0.36 mol) in water (60 ml) is added all at once. The temperature is maintained below 25°C during the addition. The mixture is stirred for 15 minutes to complete the diazotization. The solution is allowed to stand for 3 days at room temperature and then concentrated under reduced pressure. Water (200 ml) is added to the residue, and the resulting slurry is filtered. The crude product is washed with cold water and dried.
-
Purification: The crude material can be purified by recrystallization from boiling methanol using decolorizing charcoal to yield pale yellow needles of 5-nitro-1H-indazole.
-
Yield: 72-80%.
Step 2: Synthesis of this compound
This step utilizes the direct bromination of 5-nitro-1H-indazole.[1]
-
Procedure: Under a nitrogen atmosphere, 50g of 5-nitro-1H-indazole is added to a three-necked reaction flask. N,N-dimethylformamide (500 ml) is added, and the mixture is stirred. The reaction system is cooled to -5°C. A solution of bromine (55.8g) is slowly added dropwise, and the temperature is maintained between 0 and -5°C for 1 hour after the addition. The reaction system is then slowly warmed to 35-40°C and incubated at this temperature for 11 hours.[1]
-
Work-up and Purification: The crude product is filtered and then recrystallized from a mixture of water and alcohol. The purified product, this compound, is obtained after cooling, filtration, and drying.[1]
-
Yield: 95%.[1]
Route 2: Nitration of 3-bromo-1H-indazole
This alternative approach involves the initial synthesis of 3-bromo-1H-indazole, followed by nitration.
Step 1: Synthesis of 3-bromo-1H-indazole from 1H-Indazole
An efficient and environmentally friendly method for the bromination of indazoles at the C3 position utilizes ultrasound assistance.
-
Procedure: In a reaction vessel, 1H-indazole (0.2 mmol), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.2 mmol), and sodium carbonate (0.4 mmol) are mixed in ethanol (2.0 mL). The mixture is subjected to ultrasound irradiation at 40°C for 30 minutes.
-
Work-up and Purification: The reaction mixture can be purified by column chromatography to yield 3-bromo-1H-indazole.
-
Yield: High yields (up to 93%) have been reported for similar substrates under these conditions.
Step 2: Synthesis of this compound
-
General Procedure: In a flask equipped with a magnetic stirrer and placed in an ice bath, 3-bromo-1H-indazole is slowly added to concentrated sulfuric acid. The mixture is stirred until complete dissolution and then cooled to 0-5°C. A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the internal temperature below 10°C. The reaction mixture is then stirred at room temperature for 2-4 hours, with progress monitored by TLC.
-
Work-up and Purification: The reaction mixture is carefully poured onto crushed ice, causing the product to precipitate. The solid is collected by vacuum filtration, washed thoroughly with water, and can be further purified by recrystallization.
-
Yield and Regioselectivity: The yield and the regioselectivity of this reaction would need to be experimentally determined. The directing effects of the bromo group and the indazole ring system will influence the position of nitration, with the potential for the formation of a mixture of isomers, including the desired 5-nitro product.
Comparative Analysis
Route 1 offers a clear and well-documented pathway to this compound with a very high reported yield for the final bromination step.[1] The synthesis of the starting material, 5-nitro-1H-indazole, is also well-established with good yields. The high regioselectivity of the bromination at the C3 position is a significant advantage, minimizing the need for complex purification of isomeric byproducts. The reported suitability for industrial production further enhances the appeal of this route for large-scale synthesis.[1]
Route 2 presents a conceptually viable alternative. The use of ultrasound-assisted bromination for the synthesis of the 3-bromo-1H-indazole precursor is a modern and efficient method. However, the critical step of this route, the nitration of 3-bromo-1H-indazole, lacks a specific, optimized protocol in the available literature. The primary challenge lies in controlling the regioselectivity of the nitration. The electronic effects of the bromo substituent and the pyrazole part of the indazole ring will direct the incoming nitro group, and this could lead to a mixture of products, including the 5-nitro, 4-nitro, 6-nitro, and 7-nitro isomers. This would necessitate careful optimization of reaction conditions and potentially challenging purification steps, likely resulting in a lower overall yield of the desired product compared to Route 1.
Conclusion
For researchers and drug development professionals seeking a reliable and high-yielding synthesis of this compound, Route 1 is the demonstrably superior method . It benefits from a well-defined, high-yield final step with excellent regioselectivity, making it a more straightforward and efficient choice, particularly for larger-scale applications. While Route 2 is a plausible alternative, the lack of specific data on the nitration of 3-bromo-1H-indazole and the potential for isomer formation present significant challenges that would require considerable experimental investigation to overcome. Therefore, for predictable and efficient access to this compound, the bromination of 5-nitro-1H-indazole is the recommended synthetic strategy.
References
A Comparative Cross-Reactivity Profile of Kinase Inhibitors Derived from 3-Bromo-5-nitro-1H-indazole
For researchers, scientists, and drug development professionals, a nuanced understanding of the cross-reactivity of kinase inhibitors is essential for the development of novel, targeted therapeutics. The 1H-indazole scaffold is a privileged structure in the design of numerous kinase inhibitors, prized for its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. This guide presents a comprehensive comparison of the cross-reactivity profiles of a hypothetical series of kinase inhibitors derived from the versatile starting material, 3-bromo-5-nitro-1H-indazole. The data and methodologies provided are representative of standard industry practices and serve to facilitate an objective assessment of inhibitor performance and potential off-target effects.
Data Presentation: Comparative Kinase Selectivity
The selectivity of kinase inhibitors is a critical attribute that influences both their efficacy and toxicity profiles. The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of three hypothetical compounds—IND-101, IND-102, and IND-103—derived from this compound against a panel of representative kinases. This allows for a quantitative comparison of their potency and selectivity.
Table 1: Inhibitory Activity (IC50, nM) of IND-101, IND-102, and IND-103 against a Panel of Protein Kinases
| Kinase Target | IND-101 (nM) | IND-102 (nM) | IND-103 (nM) |
| Primary Target(s) | |||
| VEGFR2 | 15 | 250 | 5 |
| PDGFRβ | 20 | 300 | 8 |
| Off-Target Kinases | |||
| EGFR | >10,000 | 50 | >10,000 |
| SRC | 500 | 75 | 1,200 |
| ABL1 | 2,500 | 150 | >10,000 |
| CDK2 | >10,000 | >10,000 | 8,500 |
| p38α (MAPK14) | 1,500 | 2,000 | 900 |
Table 2: Selectivity Ratios of IND Compounds
| Compound | Selectivity Ratio (Off-Target IC50 / Primary Target IC50) |
| IND-101 | SRC/VEGFR2: 33.3 |
| IND-102 | EGFR/SRC: 0.67 |
| IND-103 | p38α/VEGFR2: 180 |
Experimental Protocols
Detailed and reproducible methodologies are the bedrock of reliable comparative analysis. The ensuing sections provide step-by-step protocols for key experiments utilized in the cross-reactivity profiling of the IND-series compounds.
In Vitro Kinase Assay (Luminescent Format)
This protocol outlines a common method for in vitro kinase profiling using a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
IND-101, IND-102, IND-103 stock solutions (10 mM in DMSO)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Luminescent kinase assay reagent
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation : Prepare serial dilutions of the IND compounds in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from 100 µM.
-
Assay Plate Setup : Add 5 µL of the serially diluted compounds or vehicle (DMSO) to the wells of the assay plate.
-
Kinase Reaction Mixture : Prepare a kinase reaction mixture containing the specific kinase and its corresponding substrate in the kinase reaction buffer. Add 10 µL of this mixture to each well.
-
Kinase Reaction Initiation : Initiate the kinase reactions by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate competitive inhibition assessment.
-
Incubation : Incubate the plate at room temperature for a designated period (e.g., 60 minutes).
-
Detection : Allow the luminescent kinase assay reagent to equilibrate to room temperature. Add 25 µL of the reagent to each well to stop the kinase reaction and initiate the generation of a luminescent signal.
-
Data Acquisition : After a brief incubation (e.g., 10 minutes), measure the luminescence using a plate-reading luminometer.
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Chemical Proteomics (Kinobeads) Profiling
This method allows for the unbiased identification of kinase targets and off-targets in a more physiological setting by using cell lysates.[1]
Materials:
-
"Kinobeads" - an affinity resin with immobilized non-selective kinase inhibitors.[1]
-
Cell line of interest (e.g., K562) and cell lysis buffer
-
IND compound or vehicle (DMSO)
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Cell Lysate Preparation : Culture and harvest cells. Lyse the cells to prepare a soluble proteome extract.
-
Competitive Binding : Treat the cell lysate with the IND compound at various concentrations or with a DMSO control.
-
Kinobeads Incubation : Add the treated cell lysates to the kinobeads and incubate to allow for the binding of kinases that are not inhibited by the free compound.[1]
-
Washing : Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion : Elute the bound proteins from the beads and perform in-solution or on-bead tryptic digestion to generate peptides.
-
LC-MS/MS Analysis : Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis : Quantify the relative abundance of each identified kinase in the compound-treated samples versus the DMSO control. A decrease in the amount of a kinase pulled down by the beads in the presence of the compound indicates that the compound is binding to that kinase.
Visualizations
Signaling Pathway Diagram
The IND-series compounds, particularly IND-101 and IND-103, are potent inhibitors of VEGFR2, a key receptor tyrosine kinase in the angiogenesis signaling cascade. The diagram below illustrates a simplified representation of this pathway.
Caption: Simplified VEGFR2 signaling pathway and inhibition by IND-101/103.
Experimental Workflow Diagram
A systematic approach is paramount for determining the cross-reactivity profile of a kinase inhibitor. The following diagram outlines the general workflow for kinase inhibitor profiling.
Caption: General workflow for kinase inhibitor cross-reactivity profiling.
References
benchmarking the efficiency of different cross-coupling methods for 3-bromo-5-nitro-1H-indazole
For researchers, scientists, and professionals in drug development, the efficient functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The indazole core, in particular, is a privileged structure found in numerous therapeutic agents. This guide provides a comparative analysis of various palladium-catalyzed cross-coupling methods for the C3-functionalization of 3-bromo-5-nitro-1H-indazole. While specific experimental data for this exact substrate is limited in published literature, this guide draws upon data from structurally and electronically similar substrates to provide a reliable benchmark for efficiency and applicability.
The primary methods evaluated are the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille cross-coupling reactions. Each method offers a unique avenue for introducing new carbon-carbon or carbon-nitrogen bonds at the 3-position of the indazole ring, a critical step in the synthesis of diverse compound libraries for drug discovery.
Data Presentation: A Comparative Overview of Cross-Coupling Reactions
The following table summarizes expected yields and general reaction conditions for various cross-coupling reactions based on analogous bromo-indazole and bromo-nitro-aromatic substrates. These parameters provide a valuable starting point for the optimization of the functionalization of this compound.
| Cross-Coupling Method | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Temperature (°C) | Reaction Time (h) | Analogous Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DME | 80-120 | 2-24 | 60-95[1][2][3][4] |
| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂ with PPh₃ or NHC ligand | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-140 | 4-24 | 50-90[5][6][7][8] |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Diisopropylamine | THF, DMF | 25-100 | 2-12 | 65-95[9][10][11][12] |
| Buchwald-Hartwig | Amine (Primary or Secondary) | Pd₂(dba)₃ with XPhos or RuPhos | NaOtBu, LiHMDS | Toluene, THF | 65-110 | 12-24 | 70-98[13][14][15][16][17] |
| Stille | Organostannane | Pd(PPh₃)₄ | (Often not required) | Toluene, DMF | 80-110 | 2-48 | 60-90[18][19][20][21][22] |
Note: The yields are based on reactions with substrates of similar electronic and structural properties to this compound and may vary for the target molecule. Optimization of reaction conditions is recommended.
Experimental Protocols
Detailed experimental procedures for each of the benchmarked cross-coupling reactions are provided below. These protocols are generalized and should be adapted and optimized for the specific coupling partners used with this compound.
Suzuki-Miyaura Coupling
This reaction is a versatile method for the formation of C-C bonds.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%) or PdCl₂(dppf) (0.05 mmol, 5 mol%)
-
K₂CO₃ or Cs₂CO₃ (2.0-3.0 mmol)
-
1,4-Dioxane/Water (4:1, 5 mL)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 80-120 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Coupling
The Heck reaction is a powerful tool for the olefination of aryl halides.
Materials:
-
This compound (1.0 mmol)
-
Alkene (1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
PPh₃ (0.04 mmol, 4 mol%) or an appropriate N-heterocyclic carbene (NHC) ligand
-
Triethylamine (Et₃N) or K₂CO₃ (2.0 mmol)
-
DMF or Acetonitrile (5 mL)
Procedure:
-
In a Schlenk tube, combine this compound, Pd(OAc)₂, and the phosphine or NHC ligand.
-
Evacuate and backfill with an inert gas.
-
Add the solvent, base, and the alkene.
-
Heat the mixture to 80-140 °C for 4-24 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
Sonogashira Coupling
This method is used to couple terminal alkynes with aryl halides.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (3.0 mmol)
-
THF or DMF (5 mL)
Procedure:
-
To a flask containing this compound, add the palladium catalyst and copper iodide.
-
Purge the flask with an inert gas.
-
Add the solvent, the amine base, and the terminal alkyne.
-
Stir the reaction at room temperature to 100 °C for 2-12 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination
This reaction is a key method for the formation of C-N bonds.[13][14][15][16][17]
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%) or a suitable pre-catalyst
-
XPhos or RuPhos ligand (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 mmol)
-
Toluene or THF (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium source, ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat to 65-110 °C for 12-24 hours, with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride (if using LiHMDS) or water.
-
Extract the product with an organic solvent, dry the organic phase, and concentrate.
-
Purify by column chromatography.
Stille Coupling
The Stille reaction couples organotin compounds with organic halides.
Materials:
-
This compound (1.0 mmol)
-
Organostannane (1.1 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Anhydrous Toluene or DMF (5 mL)
Procedure:
-
To a reaction flask, add this compound and the palladium catalyst.
-
Evacuate and backfill with an inert gas.
-
Add the solvent followed by the organostannane reagent.
-
Heat the mixture to 80-110 °C for 2-48 hours, tracking progress with TLC or LC-MS.
-
Upon completion, cool the reaction and dilute with an organic solvent.
-
Wash the solution with aqueous potassium fluoride to remove tin byproducts.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizing the Workflow and Catalytic Cycles
To aid in the conceptualization of these synthetic transformations, the following diagrams illustrate a general experimental workflow and the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 7. odinity.com [odinity.com]
- 8. Denitrative Mizoroki–Heck reaction of unactivated alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. benchchem.com [benchchem.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Stille Coupling [organic-chemistry.org]
- 19. jk-sci.com [jk-sci.com]
- 20. Stille reaction - Wikipedia [en.wikipedia.org]
- 21. scispace.com [scispace.com]
- 22. uwindsor.ca [uwindsor.ca]
Safety Operating Guide
Proper Disposal of 3-bromo-5-nitro-1H-indazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 3-bromo-5-nitro-1H-indazole are paramount for ensuring a secure laboratory environment and minimizing environmental impact. This guide provides detailed, step-by-step procedures for the proper disposal of this halogenated and nitrated indazole derivative. Adherence to these protocols is essential for regulatory compliance and laboratory safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound. While a complete SDS is not publicly available, information from suppliers indicates the compound is classified with the following hazards:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
The signal word associated with these classifications is "Warning" .
Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or glasses with side shields
-
A laboratory coat
All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors. Ensure that eyewash stations and safety showers are readily accessible.
Waste Segregation: The Critical First Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal. Due to its bromine and nitro functional groups, this compound is classified as a halogenated nitroaromatic compound and must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.
Key Principles of Waste Segregation:
-
Do Not Mix: Never combine halogenated waste with non-halogenated organic waste. Co-mingling different waste streams increases the complexity and cost of disposal.
-
Original Containers: Whenever feasible, keep the chemical in its original container to prevent misidentification.
-
Container Compatibility: Ensure the waste container is chemically compatible with this compound. High-density polyethylene (HDPE) containers are often recommended for halogenated organic waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant").
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the disposal of pure this compound and materials contaminated with it.
-
Pure or Unused this compound:
-
Carefully transfer the solid chemical into a designated "Halogenated Organic Waste" container.
-
Avoid generating dust during the transfer.
-
Ensure the container is properly sealed and labeled.
-
-
Contaminated Labware and Materials (e.g., gloves, weighing paper):
-
Solid contaminated materials, such as gloves and weighing paper, should be placed in a sealed bag and then deposited into the solid "Halogenated Organic Waste" container.
-
Glassware should be decontaminated before washing. Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate in the liquid "Halogenated Organic Waste" container. After this initial rinse, the glassware can be washed according to standard laboratory procedures.
-
-
Final Disposal:
-
Final disposal of this compound waste must be carried out by a licensed and approved hazardous waste disposal facility.
-
The preferred method of disposal is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing. This process effectively destroys the organic molecule and removes hazardous halogenated byproducts from emissions.
-
Crucially, do not dispose of this compound down the drain or in regular trash. Such actions can lead to environmental contamination and are a violation of regulatory standards.
-
Quantitative Data Summary
While specific quantitative disposal parameters for this compound are not extensively detailed in available safety data sheets, the following table summarizes its key chemical and safety information.
| Parameter | Value | Reference |
| Chemical Formula | C₇H₄BrN₃O₂ | N/A |
| Molecular Weight | 242.03 g/mol | N/A |
| GHS Hazard Statements | H315, H319, H335 | Supplier Data |
| GHS Signal Word | Warning | Supplier Data |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory considerations are met.
Caption: Disposal decision workflow for this compound.
Essential Safety and Operational Guide for 3-Bromo-5-Nitro-1H-Indazole
For Immediate Use by Laboratory Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of 3-bromo-5-nitro-1H-indazole (CAS No. 67400-25-3). The information herein is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and adherence to regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data, the compound is classified with the following GHS hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
A comprehensive personal protective equipment (PPE) strategy is mandatory to prevent exposure. The following table outlines the recommended equipment.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[1][2] | To protect against splashes and dust that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[2] | To prevent skin contact and subsequent irritation. |
| Body Protection | A standard laboratory coat or a chemical-resistant apron. | To protect against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated.[1][3] | To prevent inhalation of dust or vapors that may cause respiratory irritation. |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is crucial when working with this compound.
2.1. Preparation and Handling:
-
Work Area Preparation: Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3] Ensure that an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE): Before handling the compound, don the appropriate PPE as detailed in the table above.
-
Handling: Avoid direct contact with the skin and eyes.[3] Do not breathe in dust or fumes.[4] When weighing or transferring the solid, do so carefully to avoid creating dust. Use non-sparking tools.[3]
-
Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[4] Do not eat, drink, or smoke in the laboratory.[4]
2.2. Spill Management:
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and contamination.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate (if necessary): For large or unmanageable spills, evacuate the area and contact your institution's safety office.
-
Control and Clean-up (for minor spills):
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation:
-
Halogenated Organic Waste: Due to its bromine content, this compound is classified as a halogenated organic compound.[5] It must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[5]
-
Do Not Mix: Never combine halogenated waste with non-halogenated organic waste, as this complicates and increases the cost of disposal.[5]
3.2. Step-by-Step Disposal Protocol:
-
Pure or Unused Chemical: Carefully transfer the solid chemical into the designated "Halogenated Organic Waste" container, avoiding the generation of dust.[5]
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, weighing paper, and pipette tips, should be placed in a sealed bag and disposed of in the solid "Halogenated Organic Waste" container.[5]
-
Contaminated Glassware: Rinse contaminated glassware with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate in a labeled "Halogenated Organic Liquid Waste" container. The glassware can then be washed according to standard laboratory procedures.[5]
-
Final Disposal: The final disposal of all waste containing this compound must be carried out by a licensed and approved hazardous waste disposal facility.[5] Do not dispose of this chemical down the drain or in regular trash.[5]
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
